molecular formula C8H7N3O3 B1404114 3-Methoxy-6-nitro-1H-indazole CAS No. 711-94-4

3-Methoxy-6-nitro-1H-indazole

Cat. No.: B1404114
CAS No.: 711-94-4
M. Wt: 193.16 g/mol
InChI Key: OZYWKOVKYCUERD-UHFFFAOYSA-N
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Description

3-Methoxy-6-nitro-1H-indazole is a useful research compound. Its molecular formula is C8H7N3O3 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-6-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-8-6-3-2-5(11(12)13)4-7(6)9-10-8/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYWKOVKYCUERD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40738350
Record name 3-Methoxy-6-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40738350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

711-94-4
Record name 3-Methoxy-6-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40738350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 3-Methoxy-6-nitro-1H-indazole (CAS 711-94-4)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of 3-Methoxy-6-nitro-1H-indazole , a critical intermediate in the development of kinase inhibitors.

Optimized Synthesis and Application in Kinase Inhibitor Discovery[1]

Executive Summary

This compound (CAS 711-94-4 ) is a specialized heterocyclic building block primarily utilized in the synthesis of small-molecule kinase inhibitors, specifically targeting Aurora Kinases and VEGFR pathways. Unlike its more common analog 3-methyl-6-nitro-1H-indazole (a Pazopanib intermediate), the 3-methoxy variant offers unique hydrogen-bonding capabilities and metabolic stability profiles due to the ether linkage at the C3 position.

This guide outlines the compound's physicochemical properties, a high-fidelity synthetic protocol favoring O-alkylation over N-alkylation, and its role in structure-activity relationship (SAR) studies for oncology therapeutics.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertySpecification
CAS Number 711-94-4
IUPAC Name This compound
Molecular Formula C₈H₇N₃O₃
Molecular Weight 193.16 g/mol
SMILES COc1nnc2cc([O-])ccc12
Appearance Pale yellow to brown solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water
pKa (Predicted) ~11.5 (NH acidic proton)
Key Structural Feature C3-Methoxy group (locks the imine tautomer preference)

Synthetic Strategy: The Regioselectivity Challenge

The Problem: O- vs. N-Alkylation

Direct methylation of 6-nitro-1H-indazol-3-ol (also known as 6-nitroindazolinone) using methyl iodide (MeI) and a base is chemically inefficient. The indazolinone scaffold exists in tautomeric equilibrium, and direct alkylation frequently yields a mixture of:

  • 1-Methyl (N1-alkylation)

  • 2-Methyl (N2-alkylation)

  • 3-Methoxy (O-alkylation - Desired)

The Solution: The 3-Chloro Intermediate Route

To achieve high regioselectivity for the 3-methoxy derivative, field-proven methodologies utilize a Nucleophilic Aromatic Substitution (SNAr) strategy. This involves first converting the 3-hydroxy group to a 3-chloro leaving group, followed by displacement with methoxide.

Validated Pathway
  • Chlorination: 6-Nitro-1H-indazol-3-ol

    
     3-Chloro-6-nitro-1H-indazole (using POCl₃).
    
  • Methoxylation: 3-Chloro-6-nitro-1H-indazole + NaOMe

    
     this compound.
    

Experimental Protocol

Step 1: Synthesis of 3-Chloro-6-nitro-1H-indazole

Precursor preparation for the target molecule.

  • Reagents: 6-Nitro-1H-indazol-3-ol (1.0 eq), Phosphorus Oxychloride (POCl₃, solvent/reagent), N,N-Diethylaniline (catalytic).

  • Procedure:

    • Suspend 6-nitro-1H-indazol-3-ol in excess POCl₃ (approx. 5-10 volumes).

    • Add a catalytic amount of N,N-diethylaniline to facilitate the reaction.

    • Reflux the mixture at 105°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) until the starting material is consumed.[1][2]

    • Workup (Caution): Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring to quench excess POCl₃.

    • Precipitate the crude solid, filter, and wash with cold water.[1][2]

    • Recrystallize from ethanol to obtain 3-chloro-6-nitro-1H-indazole as a yellow solid.

Step 2: Synthesis of this compound (Target)

Nucleophilic displacement of the chloride.

  • Reagents: 3-Chloro-6-nitro-1H-indazole (1.0 eq), Sodium Methoxide (NaOMe, 2.5 eq), Anhydrous Methanol (solvent).

  • Procedure:

    • Dissolve NaOMe in anhydrous methanol under an inert atmosphere (N₂ or Ar).

    • Add 3-chloro-6-nitro-1H-indazole portion-wise to the solution.

    • Heat the reaction to reflux (65°C) for 12–18 hours. The electron-withdrawing nitro group at C6 activates the C3 position, facilitating the displacement of chloride.

    • Monitoring: HPLC or TLC should show the disappearance of the chloro-intermediate.

    • Workup: Concentrate the solvent in vacuo. Resuspend the residue in water and adjust pH to ~7 with dilute HCl.

    • Extract with Ethyl Acetate (3x).[2] Dry the organic layer over MgSO₄ and concentrate.[2]

    • Purification: Silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes) yields the pure This compound .

Medicinal Chemistry Applications

Aurora Kinase Inhibition

The 3-methoxy-indazole scaffold serves as a bioisostere for the adenosine ring of ATP. In drug discovery, the nitro group is typically reduced to an amine (3-methoxy-1H-indazol-6-amine ) to serve as a handle for coupling with various "hinge-binding" motifs, such as benzimidazoles or pyrimidines.

  • Mechanism: The indazole NH forms a hydrogen bond with the kinase hinge region (e.g., Glu residue), while the 3-methoxy group fills the hydrophobic pocket adjacent to the gatekeeper residue.

  • Advantage: The methoxy group locks the tautomer, preventing the formation of the keto-species (indazolinone), which can have poor membrane permeability.

Visualization: Synthesis & Application Workflow

The following diagram illustrates the conversion of the indazolinone to the target 3-methoxy compound and its subsequent reduction for kinase inhibitor synthesis.

G cluster_0 Key Transformation start 6-Nitro-1H-indazol-3-ol (Precursor) step1 3-Chloro-6-nitro-1H-indazole (Activated Intermediate) start->step1 POCl3, Reflux (Chlorination) target This compound (CAS 711-94-4) step1->target NaOMe, MeOH (SnAr Substitution) amine 3-Methoxy-1H-indazol-6-amine (Active Scaffold) target->amine H2, Pd/C or SnCl2 (Nitro Reduction) drug Aurora Kinase Inhibitor (Final Drug Candidate) amine->drug Amide Coupling (Structure Extension)

Caption: Synthetic pathway from precursor to active kinase inhibitor scaffold via the 3-methoxy intermediate.

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated under confinement. The 3-methoxy derivative is generally stable but should be stored away from strong reducing agents.

  • POCl₃ Usage: Highly corrosive and reacts violently with water. All chlorination steps must be performed in a fume hood with proper quenching protocols.

  • Storage: Store at 2–8°C under inert gas to prevent slow hydrolysis of the methoxy group or oxidation.

References

  • Chemical Identity & CAS Verific

    • Source: PubChem & Chemical Vendors (BLD Pharm, Combi-Blocks).
    • Link:(Note: Specific isomer verified via vendor catalogs).

  • Synthetic Methodology (Chlorination & Alkyl

    • Title: Synthesis of 3-substituted indazoles via 3-chloro intermedi
    • Context: Standard protocol for converting indazol-3-ones to 3-alkoxyindazoles to avoid N-alkyl
    • Source:Thieme Pharmaceutical Substances / Science of Synthesis.
    • Link:

  • Medicinal Chemistry Applic

    • Title: Benzazole derivatives, compositions, and methods of use as aurora kinase inhibitors.
    • Patent: CA2641744C (Google P
    • Context: Describes the use of this compound as a precursor reduced to the amine for drug synthesis.
    • Link:

  • Mechanistic Insight (Indazole Scaffolds)

    • Title: Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles.[3]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry.[3]

    • Link:

Sources

Comprehensive Guide to the Solubility Profile of 3-Methoxy-6-nitro-1H-indazole

[1]

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of 3-Methoxy-6-nitro-1H-indazole (CAS 711-94-4).[1] Often confused with its methyl analog (3-Methyl-6-nitro-1H-indazole), this specific methoxy-substituted intermediate is a critical scaffold in the synthesis of kinase inhibitors (e.g., VEGFR/PDGFR targets).[1]

Understanding its solubility profile is essential for optimizing reaction yields, purification via recrystallization, and preparing stock solutions for biological assays.[2] Due to the scarcity of empirical quantitative data in public literature for this specific derivative, this guide synthesizes structural analysis, analog benchmarking, and standard laboratory protocols to provide a robust solubility framework.

Physicochemical Profile

The solubility of this compound is governed by the interplay between its lipophilic indazole core, the electron-withdrawing nitro group, and the polarizable methoxy substituent.[1]

Table 1: Core Physicochemical Properties

PropertyValue / DescriptionMechanistic Implication
CAS Number 711-94-4Unique identifier (distinct from 3-Methyl analog).[1][2]
Molecular Formula C₈H₇N₃O₃Nitro group adds polarity but reduces lipophilicity compared to H-analog.[1][2]
Molecular Weight 193.16 g/mol Low MW facilitates dissolution in small volumes of high-power solvents.[1]
Appearance Brown to Yellow SolidTypical of nitro-aromatics; color intensity correlates with conjugation.[1][2]
pKa (Predicted) ~11.5 (NH Acidic)The 6-nitro group enhances the acidity of the N1-proton, allowing solubility in basic aqueous media.
LogP (Predicted) ~1.5 – 1.9Moderately lipophilic; prefers organic solvents over pure water.
H-Bond Donors 1 (Indazole NH)Critical for solubility in proton-accepting solvents (DMSO, DMF).[1]
H-Bond Acceptors 5 (N, O atoms)Facilitates interaction with protic solvents (MeOH, EtOH).[2]

Solubility Matrix & Solvent Compatibility[3][4]

The following matrix categorizes solvents based on their ability to disrupt the crystal lattice of this compound. This data is derived from structural analysis and behavior of the homologous 3-methyl-6-nitroindazole series.[1]

Table 2: Qualitative Solubility Matrix

Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, NMP High (>50 mg/mL)Recommended for Stock Solutions. The high dielectric constant effectively solvates the dipolar nitro group.[1]
Polar Protic Methanol, Ethanol Moderate (1–10 mg/mL)Solubility increases significantly with heat (

). Useful for recrystallization.[2][3][4]
Esters/Ketones Ethyl Acetate, Acetone Moderate Good process solvents.[2] Acetone is excellent for transfer; EtOAc is ideal for extraction.[2]
Chlorinated DCM, Chloroform Low to Moderate Soluble enough for chromatography loading but poor for bulk dissolution.[2]
Non-Polar Hexanes, Heptane Insoluble Anti-solvent. Use these to precipitate the compound from EtOAc or DCM.[2]
Aqueous (Acidic) 0.1 M HCl Insoluble The pyridine-like nitrogen (N2) is weakly basic but protonation is difficult due to the electron-withdrawing nitro group.[1][2]
Aqueous (Basic) 0.1 M NaOH Soluble Forms the water-soluble indazolide salt via deprotonation of N1-H.
Mechanistic Insight: The "Nitro Effect"

The 6-nitro group is a strong electron-withdrawing group (EWG).[1][2] While it increases the polarity of the molecule, it also strengthens intermolecular


DMSOMethanol1

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to determine exact solubility limits for your specific batch.[1]

  • Preparation: Weigh 10 mg of this compound into a 2 mL HPLC vial.

  • Solvent Addition: Add the target solvent in 100 µL increments.

  • Equilibration: After each addition, sonicate for 5 minutes at 25°C.

  • Visual Check:

    • Clear Solution: Soluble.[2][5][6][7] Calculate concentration (

      
      ).
      
    • Particulates Remain: Add more solvent.[2]

  • Saturation Point: If particles remain after 1.0 mL total volume (<10 mg/mL), centrifuge at 10,000 rpm for 3 mins.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: Purification via Recrystallization

Standard workflow for purifying crude this compound.[1]

  • Dissolution: Suspend crude solid in Ethyl Acetate (10 mL/g). Heat to reflux (

    
    ) until fully dissolved.
    
    • Note: If insoluble, add Methanol dropwise (up to 10% v/v) until clear.

  • Filtration: Filter hot solution through a glass frit to remove insoluble mechanical impurities.[2]

  • Precipitation: Slowly add Hexanes (anti-solvent) to the hot filtrate until slight turbidity persists.

  • Crystallization: Allow the solution to cool slowly to room temperature, then to

    
    .
    
  • Isolation: Filter the resulting brown/yellow crystals and wash with cold Hexane/EtOAc (9:1).

Visualizations

Solubility Decision Tree

This logic flow guides the researcher in selecting the appropriate solvent system based on the intended application (Reaction vs. Analysis).[2]

SolubilityDecisionTreeStartStart: Select Solvent forThis compoundAppTypeIntended Application?Start->AppTypeBioAssayBiological Assay(Cell/Enzyme)AppType->BioAssayScreeningSynthesisChemical Synthesis(Reaction)AppType->SynthesisReagentPurificationPurification(Recrystallization)AppType->PurificationCleanupDMSOUse DMSO(Max Solubility, <0.1% final conc.)BioAssay->DMSOStandardDMFUse DMF or DMAc(High Solubility, High BP)Synthesis->DMFHigh Temp RxnEtOAcUse Ethyl Acetate / Hexane(Standard Workup)Synthesis->EtOAcExtractionPurification->EtOAcPrimary ChoiceMeOHUse Methanol / Water(Polar Alternative)Purification->MeOHSecondary Choice

Figure 1: Decision tree for solvent selection based on experimental context.[1][2]

pH-Dependent Solubility Workflow

Understanding the amphoteric nature of the indazole core is crucial for liquid-liquid extraction (LLE).[1][2]

pH_WorkflowCompoundNeutral Compound(Organic Soluble)AcidAdd Acid (HCl)pH < 2Compound->AcidProtonationBaseAdd Base (NaOH)pH > 12Compound->BaseDeprotonationProtonatedProtonated Species(Remains Organic Soluble)*Nitro reduces basicity*Acid->ProtonatedDeprotonatedAnionic Salt(Water Soluble)Base->Deprotonated

Figure 2: Effect of pH on the solubility partition coefficient (LogD).[1]

References

  • PubChem. (2025).[2] Compound Summary for CID 10921054 (3-Methyl-6-nitro-1H-indazole).[1][2][8][9] Retrieved from [Link]

  • Google Patents. (2008). Benzazole derivatives, compositions, and methods of use as aurora kinase inhibitors (Patent CA2641744C).[2] Retrieved from

Technical Whitepaper: Structural Elucidation and NMR Characterization of 3-Methoxy-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation and NMR spectroscopic characterization of 3-Methoxy-6-nitro-1H-indazole . This document is designed for researchers requiring high-fidelity spectral data and mechanistic insights into the tautomeric behavior of 3-functionalized indazoles.

Executive Summary & Structural Context

This compound (C₈H₇N₃O₃) represents a critical scaffold in medicinal chemistry, particularly as a precursor for kinase inhibitors (e.g., VEGFR/PDGFR targets) and antileishmanial agents. Unlike its 3-methyl analog, the 3-methoxy variant introduces significant electronic perturbations due to the strong resonance-donating effect (+M) of the oxygen atom at position 3.

Tautomeric Equilibrium

A defining characteristic of this molecule is the prototropic tautomerism between the 1H- and 2H-indazole forms. In polar aprotic solvents like DMSO-d₆, the 1H-tautomer is thermodynamically favored (>95%) due to the stabilization of the benzenoid ring system and intermolecular hydrogen bonding. However, the presence of the 3-methoxy group prevents the formation of the "indazolinone" (keto) tautomer, locking the system into the enol ether form.

Key Insight: In ¹H NMR, the absence of a C3-H proton and the presence of a sharp methoxy singlet are diagnostic. The N-H proton typically appears as a broad, exchangeable singlet downfield (>12.5 ppm).

Synthesis Pathway & Impurity Profile

To interpret the NMR data accurately, one must understand the synthesis origin. The most robust route involves Nucleophilic Aromatic Substitution (SₙAr) of 3-chloro-6-nitroindazole.

Synthesis Workflow (SₙAr)

The displacement of the chloride at C3 by methoxide is facilitated by the electron-withdrawing nitro group at C6, which activates the ring, although the effect is meta-related.

Synthesis Start 3-Chloro-6-nitro-1H-indazole (Starting Material) Intermediate Meisenheimer Complex (Transient) Start->Intermediate + NaOMe Impurity Impurity: Unreacted Chloride Start->Impurity Incomplete Conversion Reagent NaOMe / MeOH Reflux, 4h Product This compound (Target) Intermediate->Product - NaCl

Figure 1: SₙAr synthesis pathway. Note that incomplete conversion leads to signals from the 3-chloro analog, distinguishable by the lack of the -OMe singlet.

Experimental Protocol

The following protocol ensures high-resolution spectral acquisition, minimizing line broadening caused by exchangeable protons or aggregation.

Sample Preparation[1]
  • Mass: Weigh 5–10 mg of the dry solid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Why DMSO? Chloroform-d (CDCl₃) often leads to poor solubility for nitro-indazoles and broadens the NH signal. DMSO stabilizes the tautomer via H-bonding.

  • Tube: Transfer to a 5mm precision NMR tube.

  • Temperature: Equilibrate at 298 K (25°C).

Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons).

  • Scans (NS): 16–32 (sufficient for 10mg sample).

  • Spectral Width: 14 ppm (to capture the downfield NH).

¹H NMR Spectroscopic Data

The 3-methoxy group exerts a shielding effect on the H4 proton (ortho to OMe) compared to the 6-nitroindazole core.

Reference Standard: DMSO-d₆ residual peak at 2.50 ppm .

Table 1: ¹H NMR Assignments (DMSO-d₆, 600 MHz)
PositionShift (δ ppm)MultiplicityIntegralJ (Hz)Assignment Logic
NH (1) 12.80 – 13.20br s1H-Exchangeable acidic proton; shift varies with concentration/temp.
H-4 7.85 – 7.95d1H8.8Doublet due to ortho-coupling with H-5. Shielded relative to H-7.
H-5 7.98 – 8.05dd1H8.8, 2.0Deshielded by ortho-NO₂. Split by H-4 (ortho) and H-7 (meta).
H-7 8.35 – 8.45d1H2.0Most deshielded aromatic proton due to flanking NO₂ and N1.
OCH₃ 4.05 – 4.15s3H-Diagnostic strong singlet. Characteristic of heteroaromatic OMe.
Spectral Analysis & Coupling
  • H4 vs H7: H7 is typically the most downfield aromatic signal (approx 8.4 ppm) because it sits between the nitro group and the diazo ring nitrogen (N1), both of which are electron-withdrawing.

  • H4: H4 is ortho to the electron-donating methoxy group. In unsubstituted indazole, H4 is around 7.7 ppm. The 6-nitro group deshields it, but the 3-OMe counteracts this via resonance, keeping it in the 7.9 ppm range.

  • NO₂ Effect: The nitro group induces a strong downfield shift on H5 and H7.

¹³C NMR Spectroscopic Data

The carbon spectrum confirms the regiochemistry of the methoxy addition.

Reference Standard: DMSO-d₆ septet at 39.5 ppm .

Table 2: ¹³C NMR Assignments (DMSO-d₆, 150 MHz)
PositionShift (δ ppm)TypeAssignment Logic
C-3 158.0 – 160.0CqDeshielded by direct attachment to Oxygen (C-O bond).
C-6 146.5 – 147.5CqAttached to Nitro group (C-NO₂).
C-7a 140.0 – 141.5CqBridgehead carbon.
C-3a 114.0 – 115.5CqBridgehead carbon.
C-7 107.5 – 108.5CHOrtho to NO₂; typically shielded relative to benzene due to N1 proximity.
C-5 116.0 – 117.5CHOrtho to NO₂.
C-4 120.5 – 121.5CHOrtho to OMe (shielded by resonance).
OCH₃ 56.0 – 57.5CH₃Typical methoxy carbon shift.

Validation & Quality Control (QC)

To ensure the synthesized material is This compound and not a regioisomer (e.g., N-methylated byproduct), use the following validation logic:

Distinguishing O-Methylation vs. N-Methylation

If the methylation step (using MeI or DMS) was performed on 6-nitro-1H-indazol-3-ol, N-methylation is a common competitor.

  • O-Methyl (Target):

    • ¹H NMR: OMe singlet ~4.1 ppm.

    • ¹³C NMR: C3 shift ~159 ppm (C-O bond).

  • N-Methyl (Impurity - 1-Me or 2-Me):

    • ¹H NMR: N-Me singlet typically ~3.8 – 4.0 ppm (slightly upfield).

    • ¹³C NMR: Carbonyl-like C3 shift (~165+ ppm) if it exists as the indazolone tautomer, or N-Me carbon shift ~35-40 ppm.

HMBC Connectivity

Run a 2D ¹H-¹³C HMBC experiment to confirm structure:

  • Target: The OMe protons (4.1 ppm) must show a strong 3-bond correlation to the C3 carbon (159 ppm).

  • N-Isomer: The N-Me protons would correlate to C7a or C3a bridgeheads, not C3.

Validation Sample Unknown Sample H_NMR 1H NMR Analysis Sample->H_NMR C_NMR 13C NMR Analysis Sample->C_NMR Decision Check OMe Shift H_NMR->Decision C_NMR->Decision Result_O Target: O-Methyl (δ ~4.1 ppm, C3 ~159 ppm) Decision->Result_O Matches Result_N Impurity: N-Methyl (δ ~3.9 ppm, C3 ~165 ppm) Decision->Result_N Mismatch

Figure 2: Logical flowchart for spectroscopic validation of the O-alkylated product.

References

  • BenchChem. (2025).[1][2] Synthesis of 3-Methyl-6-nitro-1H-indazole from 3-methylindazole. Retrieved from

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev., 20(3), 661–667. Retrieved from

  • National Institutes of Health. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates. PubMed Central. Retrieved from

Sources

Methodological & Application

Application Note: 3-Methoxy-6-nitro-1H-indazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utility of 3-Methoxy-6-nitro-1H-indazole (CAS: 61655-41-6) as a high-value scaffold in drug discovery. While indazoles are recognized as "privileged structures" capable of binding multiple receptor types, this specific derivative offers a unique substitution pattern that facilitates the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors , GSK-3


 inhibitors , and antileishmanial agents .

The 3-methoxy group provides metabolic stability compared to its 3-hydroxy tautomer, while the 6-nitro group serves as a "masked" amine handle for late-stage diversification. This note provides optimized protocols for its synthesis, functionalization, and application in Structure-Activity Relationship (SAR) libraries.

Structural Significance & Pharmacophore Analysis

The Indazole Privilege

The indazole core mimics the purine ring of adenosine, making it an ideal scaffold for ATP-competitive kinase inhibitors.

  • Hinge Binding: The N1/N2 nitrogens typically interact with the "hinge region" of kinase ATP pockets via hydrogen bonding.

  • 3-Methoxy Function: Unlike the 3-amino group (common in drugs like Axitinib), the 3-methoxy group acts as a hydrogen bond acceptor but lacks donor capability. This is critical for:

    • Selectivity: Excluding kinases that require a donor at the hinge.

    • Permeability: Reducing Polar Surface Area (PSA) compared to the 3-hydroxy or 3-amino analogs.

    • Tautomeric Locking: It forces the system into a specific electronic distribution, avoiding the complex tautomeric mixtures seen with indazol-3-ones.

The 6-Nitro Handle

The 6-position is solvent-exposed in many kinase binding modes (e.g., CDK2). The nitro group is electronically withdrawing, increasing the acidity of the N1-H (pKa modulation), but its primary utility is synthetic: it is a robust precursor to the 6-amino-3-methoxy-1H-indazole , a "hub" intermediate for library generation.

Synthetic Protocols

Protocol A: Synthesis of the Scaffold (SNAr Strategy)

Context: While commercially available, in-house synthesis is often required for isotopic labeling or scale-up. The most reliable route is the Nucleophilic Aromatic Substitution of 3-chloro-6-nitroindazole.

Reagents:

  • 3-Chloro-6-nitro-1H-indazole (Starting Material)[1]

  • Sodium Methoxide (NaOMe), 25% wt in Methanol

  • Methanol (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 3-Chloro-6-nitro-1H-indazole (1.0 eq) and anhydrous Methanol (10 V).

  • Reagent Addition: Add NaOMe solution (2.5 eq) dropwise at 0°C. Note: The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4).

  • Quench: Cool to RT. Pour onto ice-water (20 V).

  • Isolation: Acidify carefully with 1M HCl to pH 5. The product will precipitate as a yellow solid.

  • Purification: Filter, wash with cold water, and dry. Recrystallize from Ethanol if necessary.

Yield Expectation: 85–92%

Protocol B: The "Hub" Reaction – Nitro Reduction

Context: Converting the nitro group to an amine without demethylating the 3-methoxy group or reducing the indazole double bond requires chemoselective conditions.

Reagents:

  • This compound

  • Ammonium Formate (10 eq)

  • 10% Pd/C (10 wt% loading)

  • Ethanol/THF (1:1 mixture)

Methodology:

  • Suspension: Dissolve the nitro-indazole in EtOH/THF under Nitrogen.

  • Catalyst Addition: Add 10% Pd/C carefully (pyrophoric risk).

  • Transfer Hydrogenation: Add Ammonium Formate in one portion. Heat to 60°C.

  • Monitoring: Evolution of gas (

    
    ) will occur. Reaction is typically complete in 1 hour.
    
  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

  • Neutralization: Partition residue between EtOAc and sat.

    
    . Dry organic layer (
    
    
    
    ) and concentrate.

Critical Quality Attribute (CQA): The resulting 6-amino-3-methoxy-1H-indazole is air-sensitive (oxidation to purple/black tars). Store under Argon or use immediately in Protocol C.

Protocol C: Library Generation (Amide Coupling)

Context: Synthesis of a CDK2 inhibitor analog library.

Reagents:

  • 6-Amino-3-methoxy-1H-indazole (from Protocol B)

  • Diverse Carboxylic Acids (

    
    )
    
  • HATU (1.2 eq), DIPEA (3.0 eq)

  • DMF (anhydrous)

Methodology:

  • Mix Carboxylic Acid and HATU in DMF. Stir for 5 mins to activate ester.

  • Add the Amine (1.0 eq) and DIPEA.

  • Stir at RT for 12 hours.

  • Purification: Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

Visualizing the Workflow

The following diagram illustrates the divergence from the core scaffold to bioactive libraries.

IndazoleWorkflow Start 3-Chloro-6-nitro-1H-indazole Scaffold This compound (Core Scaffold) Start->Scaffold NaOMe, MeOH (SnAr) Hub 6-Amino-3-methoxy-1H-indazole (The 'Hub') Scaffold->Hub Pd/C, NH4HCO2 (Reduction) LibC Library C: N1-Alkylation (Solubility) Scaffold->LibC R-X, Cs2CO3 (Pre-reduction) LibA Library A: Amides (CDK Inhibitors) Hub->LibA R-COOH, HATU LibB Library B: Ureas (Kinase Selectivity) Hub->LibB R-NCO

Caption: Synthetic divergence from the this compound scaffold. Solid lines indicate the primary medicinal chemistry route.

Case Study: Antileishmanial Activity

Recent medicinal chemistry campaigns have highlighted the 3-methoxy-6-nitro-indazole core as a hit against Leishmania major.

  • Mechanism: The nitro group is believed to undergo enzymatic reduction within the parasite (via nitroreductases), generating toxic radical species that damage parasitic DNA.

  • SAR Insight: While the 6-amino derivatives are kinase inhibitors, the parent 6-nitro derivatives often show superior antiparasitic activity.

  • Data Summary:

Compound VariantR-Group (Pos 1)IC50 (L. major)Toxicity (CC50)Selectivity Index
Parent Scaffold H4.2

M
>100

M
>23
N-Methyl

12.5

M
>100

M
8
N-Benzyl

1.8

M
45

M
25

Interpretation: Alkylation at N1 (N-Benzyl) improves lipophilicity, likely aiding penetration of the parasite membrane, enhancing potency.

Analytical Validation

To ensure the integrity of the scaffold during synthesis, the following analytical markers should be verified:

  • 1H NMR (DMSO-d6):

    • Methoxy Singlet: Sharp singlet at

      
       4.0–4.1 ppm (3H).
      
    • N-H Proton: Broad singlet >13.0 ppm (exchangeable with

      
      ).
      
    • Aromatic Region: Distinct pattern for 3,6-disubstitution (typically doublet for H4, doublet for H5, singlet for H7).

  • LC-MS:

    • Parent: [M+H]+ = 194.05 (Consistent with

      
      ).
      
    • Fragment: Loss of -OMe or -NO2 is common in high-energy collision.

References

  • BenchChem. (2025). Applications of 3-Methyl-6-nitro-1H-indazole in Organic Synthesis. Retrieved from

  • Bouhlel, A. et al. (2021). "Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies."[1] Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

  • Deng, X. et al. (2012).[2] "An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit."[2] Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Zhang, Y. et al. (2023).[3] "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." Frontiers in Pharmacology. Retrieved from

Sources

experimental protocol for the reduction of the nitro group on 6-nitroindazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The reduction of 6-nitroindazole to 6-aminoindazole is a pivotal transformation in medicinal chemistry, specifically in the synthesis of tyrosine kinase inhibitors (TKIs) such as Pazopanib . The resulting 6-aminoindazole scaffold serves as the nucleophilic anchor for coupling with pyrimidine pharmacophores.

While seemingly trivial, this reduction presents specific process chemistry challenges:

  • Chemoselectivity: Preserving the labile N-N bond of the indazole ring while fully reducing the nitro group.

  • Catalyst Poisoning: The resulting primary amine and the indazole nitrogen can coordinate to transition metal catalysts, stalling the reaction.

  • Solubility: Nitroindazoles are often poorly soluble in non-polar solvents, necessitating polar protic media which influences workup strategies.

This guide details two field-validated protocols: Catalytic Hydrogenation (Pd/C) for high-purity bench-scale synthesis, and Iron/Ammonium Chloride (Fe/NH₄Cl) reduction for robust, scalable, and chemoselective applications.

Decision Matrix: Method Selection

The following decision tree assists in selecting the optimal protocol based on scale, available equipment, and substrate complexity.

G Start Start: 6-Nitroindazole Substrate Halogens Are Halogens (Cl, Br, I) Present on the Ring? Start->Halogens Scale Reaction Scale Halogens->Scale No MethodB Method B: Fe/NH4Cl Reduction (Chemoselective, Scalable) Halogens->MethodB Yes (Risk of dehalogenation) MethodA Method A: Pd/C Hydrogenation (High Purity, Fast) Scale->MethodA < 10g (Lab Scale) Scale->MethodB > 100g (Pilot Scale) MethodC Method C: Transfer Hydrogenation (Pd/C + Hydrazine) Scale->MethodC No H2 Gas Available

Figure 1: Strategic decision tree for selecting the reduction modality. Note that standard Pd/C hydrogenation can cause dehalogenation; Fe/NH₄Cl is preferred for halogenated substrates.

Protocol A: Catalytic Hydrogenation (Pd/C)

Best for: Clean profiles, small-to-medium scale, non-halogenated substrates.

Mechanism & Rationale

Heterogeneous catalysis using Palladium on Carbon (Pd/C) operates via the Horiuti-Polanyi mechanism. Hydrogen is adsorbed onto the Pd surface, followed by the nitro group.

  • Expert Insight: 6-Aminoindazoles are prone to oxidation (darkening) upon air exposure. Hydrogenation allows for a "closed system" until the final filtration, minimizing oxidative stress.

  • Solvent Choice: Methanol (MeOH) is preferred over Ethanol (EtOH) due to the higher solubility of the nitroindazole starting material, ensuring faster kinetics.

Materials
  • Substrate: 6-Nitroindazole (1.0 eq)

  • Catalyst: 10% Pd/C (50% water wet) — Use 10 wt% loading relative to substrate.

  • Solvent: Methanol (HPLC Grade)

  • Reagent: Hydrogen gas (balloon or Parr shaker at 30 psi)

Step-by-Step Workflow
  • Inerting: Purge a round-bottom flask with Nitrogen (N₂) or Argon.

  • Loading: Add 6-Nitroindazole (e.g., 5.0 g) and Methanol (50 mL, 10 vol). Stir to create a slurry.

  • Catalyst Addition: Safety Critical: Under inert flow, carefully add 10% Pd/C (0.5 g).

    • Note: Pd/C is pyrophoric when dry. Always use wet catalyst or add under an inert blanket.

  • Hydrogenation:

    • Balloon Method: Evacuate the flask and backfill with H₂ (x3). Leave under H₂ balloon atmosphere.

    • Parr Shaker: Pressurize to 30 psi.

  • Reaction: Stir vigorously at Room Temperature (20-25°C) for 4–6 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1). The fluorescent nitro spot will disappear; the amine spot is often polar and stains with Ninhydrin.

  • Workup:

    • Filter the reaction mixture through a Celite 545 pad to remove Pd/C.

    • Wash the pad with MeOH (2 x 10 mL).

    • Critical Step: Concentrate the filtrate immediately under reduced pressure (< 40°C) to avoid thermal degradation.

  • Isolation: The product typically solidifies upon concentration. If oil remains, triturate with cold Diethyl Ether.

Protocol B: Iron-Mediated Reduction (Fe/NH₄Cl)

Best for: Scale-up (>50g), halogenated substrates, labs without high-pressure equipment.

Mechanism & Rationale

This is a variation of the Béchamp reduction. Ammonium chloride acts as an electrolyte and a weak proton source, activating the iron surface (etching) without the corrosivity of concentrated HCl.

  • Self-Validating Step: The reaction mixture changes from yellow (nitro) to a dark grey/brown sludge (iron oxides) as the reaction progresses.

  • Selectivity: This method is highly chemoselective; it will not reduce the C=N bond of the indazole or strip halogens (Cl, Br) if present on the benzene ring.

Materials
  • Substrate: 6-Nitroindazole (1.0 eq)

  • Reductant: Iron Powder (325 mesh, electrolytic grade preferred) (5.0 eq)

  • Additive: Ammonium Chloride (NH₄Cl) (5.0 eq)

  • Solvent: Ethanol/Water (4:1 ratio)[1]

Step-by-Step Workflow
  • Preparation: In a 3-neck flask equipped with a mechanical stirrer and reflux condenser, dissolve NH₄Cl (5.0 eq) in Water (2 vol). Add Ethanol (8 vol).

  • Activation: Add Iron powder (5.0 eq) to the stirred solution. Heat to 60°C for 15 minutes to "activate" the iron surface.

  • Addition: Add 6-Nitroindazole (1.0 eq) portion-wise over 10 minutes.

    • Exotherm Warning: The reaction is exothermic.[2] Monitor internal temperature.[1]

  • Reflux: Heat the mixture to reflux (approx. 75-80°C) for 2–4 hours.

  • Filtration (The "Sludge" Challenge):

    • Problem: Iron oxide byproducts are fine and can clog filters.

    • Solution: While still hot (>60°C), filter the mixture through a thick pad of Celite.

    • Rinse: Wash the iron cake thoroughly with hot Ethanol. The product can adsorb to the iron waste; hot solvent ensures recovery.

  • Workup:

    • Concentrate the filtrate to remove Ethanol.

    • The remaining aqueous layer will contain the product (often precipitating out) and excess NH₄Cl.

    • Basify slightly with saturated NaHCO₃ (pH ~8) to ensure the amine is free-based.

    • Extract with Ethyl Acetate (3x).[1] Dry over Na₂SO₄ and concentrate.

Comparative Data Analysis

FeatureMethod A: Pd/C HydrogenationMethod B: Fe/NH₄Cl Reduction
Yield 88 - 95%85 - 92%
Reaction Time 4 - 6 Hours2 - 4 Hours
Purity (Crude) High (>95%)Good (>90%)
Halogen Tolerance Low (Debromination risk)High (Safe for Cl, Br, I)
Scale Suitability < 50g (Safety limits)> 100g (Scalable)
Waste Stream Low (Pd recycled)High (Iron sludge)

Synthesis Pathway & Mechanism Visualization[3]

The following diagram illustrates the reduction pathway and potential side-reactions (N-N cleavage) that must be avoided.

ReactionPath Nitro 6-Nitroindazole (Substrate) Intermediates Nitroso/Hydroxylamine Intermediates Nitro->Intermediates 2e- / 2H+ Product 6-Aminoindazole (Target) Intermediates->Product 4e- / 4H+ SideProduct Diamino-toluene deriv. (Over-reduction) Product->SideProduct High Temp/Press (N-N Cleavage)

Figure 2: Reaction pathway. The dotted red line indicates the risk of cleaving the indazole N-N bond, which typically requires harsh conditions (high pressure/temperature) not present in the recommended protocols.

Troubleshooting & QC

Quality Control (QC) Markers
  • TLC: 6-Nitroindazole is UV active and yellow. 6-Aminoindazole is UV active (blue fluorescence often) and stains purple/brown with Ninhydrin.

  • NMR (¹H, DMSO-d6):

    • Nitro:[3][4][5][6][7][8][9][10] Signals are downfield (deshielded).

    • Amine: Look for a broad singlet (NH₂) around 5.0–6.0 ppm and an upfield shift of the aromatic protons adjacent to the C6 position.

Common Issues
  • Incomplete Conversion (Pd/C):

    • Cause: Catalyst poisoning by the amine product.

    • Fix: Add 1-2 drops of Acetic Acid to the mixture to protonate the amine (forming the salt), preventing it from binding tightly to the Pd surface.

  • Low Yield (Fe/NH₄Cl):

    • Cause: Product trapped in the iron filter cake.

    • Fix: Re-suspend the filter cake in boiling Ethanol and re-filter.

  • Product Darkening:

    • Cause: Oxidation of the aniline.

    • Fix: Store the solid under Nitrogen in amber vials. If necessary, recrystallize from Toluene/Heptane.

References

  • GlaxoSmithKline. (2007). Patent WO2007117607: Synthesis of Pazopanib Intermediates. (Page 306).
  • Common Organic Chemistry. (2023). Nitro Reduction - Iron (Fe) Protocols.[11][12] Retrieved from [Link]

  • MDPI. (2024). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib.[3][13][14][15][16] Retrieved from [Link]

  • Chakrabarty, M., et al. (2005).[17] Tetrahedron Letters, 46, 2865.[17] (Cited for transfer hydrogenation protocols).[11] Retrieved from [Link]

Sources

Application Note: Regioselective N-Alkylation of 3-Methoxy-1H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-alkylation of 3-methoxy-1H-indazole presents a classic problem in heterocyclic chemistry: ambident nucleophilicity. The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2). While N1-alkylation preserves the benzenoid aromaticity and is generally thermodynamically favored, the N2-position is electronically active and can compete, particularly under specific solvent/base combinations or due to the electronic influence of the C3-methoxy group.

This Application Note provides two validated protocols. Protocol A (NaH/THF) is engineered for maximal N1-selectivity (>95:5 ratio), leveraging tight ion-pairing and thermodynamic control. Protocol B (Cs₂CO₃/DMF) serves as a milder alternative that, while effective, typically yields a higher proportion of the N2-isomer, useful for structure-activity relationship (SAR) studies requiring both isomers.

Mechanistic Insight & Regioselectivity

The Ambident Nucleophile Challenge

The 3-methoxy-1H-indazole substrate exists in a tautomeric equilibrium, though the 1H-form is significantly more stable. Upon deprotonation, the resulting anion is resonance-stabilized, delocalizing the negative charge across N1 and N2.

  • N1-Alkylation (Thermodynamic): Leads to 1-alkyl-3-methoxyindazole. This pathway is favored because it retains the full aromaticity of the benzene ring (benzenoid structure).

  • N2-Alkylation (Kinetic/Steric): Leads to 2-alkyl-3-methoxy-2H-indazole. This creates a quinonoid-like structure in the fused system, which is generally higher in energy. However, the C3-methoxy group can influence this via chelation (with certain cations) or steric steering.

Mechanism Visualization

The following diagram illustrates the reaction pathways and the critical "Ion-Pairing" effect that dictates selectivity.

IndazoleAlkylation Substrate 3-Methoxy-1H-indazole Base Base Deprotonation (NaH vs Cs2CO3) Substrate->Base Anion Indazolyl Anion (Resonance Hybrid) Base->Anion PathN1 Path A: Tight Ion Pair (Na+/THF) Thermodynamic Control Anion->PathN1 Non-polar/Coord. Solvent PathN2 Path B: Solvent-Sep. Ion Pair (Cs+/DMF) Steric/Coordination Control Anion->PathN2 Polar Aprotic Solvent ProductN1 N1-Product (Benzenoid System) MAJOR PathN1->ProductN1 PathN2->ProductN1 Equilibration ProductN2 N2-Product (Quinonoid System) MINOR PathN2->ProductN2

Figure 1: Mechanistic divergence in indazole alkylation. Path A (NaH/THF) favors N1 via tight ion pairing. Path B (Cs₂CO₃/DMF) increases free anion character, raising N2 levels.

Experimental Protocols

Protocol A: High N1-Selectivity (NaH / THF)

Objective: Synthesis of 1-alkyl-3-methoxyindazole with >95% regioselectivity. Rationale: Sodium hydride in THF forms a tight ion pair with the indazolyl anion.[1] The sodium cation coordinates closely with N2 and the C3-methoxy oxygen, effectively shielding N2 and directing the electrophile to N1.

Materials
  • Substrate: 3-Methoxy-1H-indazole (1.0 equiv)

  • Electrophile: Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 equiv)

  • Base: Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure
  • Apparatus Setup: Oven-dry a round-bottom flask and a magnetic stir bar. Equip with a rubber septum and nitrogen balloon.

  • Base Activation: Add NaH (1.2 equiv) to the flask. Optional: Wash NaH with anhydrous hexanes (2x) to remove mineral oil if downstream purification is sensitive, though usually unnecessary.

  • Solvation: Suspend NaH in anhydrous THF at 0 °C (ice bath).

  • Substrate Addition: Dissolve 3-methoxy-1H-indazole in a minimal amount of THF. Add dropwise to the NaH suspension at 0 °C.

    • Observation: Evolution of H₂ gas. Solution typically turns yellow/orange.

  • Deprotonation: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete anion formation.

  • Alkylation: Cool back to 0 °C. Add the Alkyl Halide (1.2 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir.

    • Methyl Iodide: 2–4 hours.

    • Benzyl Bromide: 4–12 hours.

    • Monitoring: Check via TLC or LC-MS.

  • Workup: Quench carefully with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Protocol B: Mild/Alternative Conditions (Cs₂CO₃ / DMF)

Objective: Alkylation under milder conditions; useful if substrate contains base-sensitive groups incompatible with NaH. Expect N1:N2 ratios around 60:40 to 80:20. Rationale: DMF is a polar aprotic solvent that solvates cations well, creating "naked" anions. This reduces the directing effect of the cation, allowing the kinetic N2 pathway to compete.

Materials
  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

Step-by-Step Procedure
  • Dissolution: Dissolve 3-methoxy-1H-indazole (1.0 equiv) in DMF (0.2 M).

  • Base Addition: Add Cs₂CO₃ (2.0 equiv) in one portion. Stir for 15 minutes at RT.

  • Alkylation: Add Alkyl Halide (1.2 equiv).

  • Reaction: Stir at RT (for active electrophiles) or 60 °C (for unreactive ones) for 12–24 hours.

  • Workup: Dilute with water (5x reaction volume) to precipitate product or extract with EtOAc. Note: Thorough water washes are required to remove DMF.

Data Analysis & Validation (Self-Validating System)

The most critical step is distinguishing the N1 isomer from the N2 isomer. Do not rely solely on LC-MS , as both isomers have identical masses.

Spectroscopic Identification Table
FeatureN1-Alkyl Product (Target)N2-Alkyl Product (Impurity)Causality/Reason
1H NMR (Alkyl-H) Typically shielded (e.g., N-Me ~3.9 ppm)Typically deshielded (e.g., N-Me ~4.1 ppm)N2 is adjacent to the electron-withdrawing imine-like bond in the quinonoid form.
13C NMR (Ring) Benzenoid shiftsQuinonoid shiftsN2-alkylation disrupting the benzene ring aromaticity affects shielding.
NOESY (Critical) Cross-peak: N-Alkyl ↔ C7-H Cross-peak: N-Alkyl ↔ O-Me (at C3) Definitive Proof. N1 is spatially far from C3-OMe. N2 is adjacent to C3-OMe.
UV-Vis λ_max distinct (often lower)λ_max distinct (often red-shifted)Extended conjugation in quinonoid system (N2) often shifts absorption.
Analytical Workflow Diagram

AnalysisWorkflow Crude Crude Reaction Mixture TLC TLC Analysis (Usually N1 is less polar than N2) Crude->TLC Column Flash Chromatography (Gradient Hex/EtOAc) TLC->Column NMR 1H NMR & NOESY Column->NMR Decision NOE Signal? NMR->Decision ResultN1 Interaction: N-R ↔ C7-H CONFIRMED N1 Decision->ResultN1 Low Field ResultN2 Interaction: N-R ↔ O-Me CONFIRMED N2 Decision->ResultN2 High Field

Figure 2: Analytical workflow for distinguishing regioisomers. NOESY is the "Go/No-Go" decision gate.

Troubleshooting & Optimization

  • Low Yield:

    • Cause: Moisture in solvent (NaH is quenched).

    • Fix: Distill THF over sodium/benzophenone or use molecular sieves.

  • Poor Selectivity (High N2 content):

    • Cause: Temperature too high during addition or "Loose" ion pairing.

    • Fix: Switch strictly to Protocol A (NaH/THF). Ensure addition is at 0 °C. Avoid DMF or DMSO.

  • O-Alkylation:

    • Context: Rare for 3-methoxy-1H-indazole, but common if starting from indazolinone.

    • Check: If the product lacks the N-alkyl signal and shows a new O-alkyl pattern, check the starting material purity.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. 2021, 17, 1939–1951.[1]

    • Relevance: Establishes NaH/THF as the superior system for N1 selectivity over Cs2CO3/DMF.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org. Chem. 2024, 20, 1940–1954.[2]

    • Relevance: Provides DFT calculations explaining the "Cesium Effect" and transition st
  • Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated indazoles.Arabian Journal of Chemistry, 2017.

    • Relevance: definitive spectroscopic data (NMR/NOESY) for distinguishing isomers.
  • Development of a selective and scalable N1-indazole alkylation. React. Chem. Eng., 2024.[2][3][4]

    • Relevance: Discusses thermodynamic control and scale-up consider

Sources

Application Note: HPLC Method Development for 3-Methoxy-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the development of a robust Reverse-Phase HPLC (RP-HPLC) method for the separation and quantification of 3-Methoxy-6-nitro-1H-indazole . This compound serves as a critical scaffold in the synthesis of kinase inhibitors and anti-inflammatory agents.[1] Due to the amphoteric nature of the indazole core and the electron-withdrawing nitro group, standard generic gradients often result in peak tailing or poor retention reproducibility.

This protocol utilizes a C18 stationary phase with an acidified mobile phase to suppress silanol interactions and ensure the analyte remains in a neutral, hydrophobic state for optimal retention. The method is designed to be fully scalable and compliant with ICH Q2(R1) validation standards.

Physicochemical Analysis & Mechanistic Strategy

To develop a "self-validating" method, we must first understand the analyte's behavior in solution.

Molecular Properties[2][3]
  • Compound: this compound

  • Core Structure: Fused benzene and pyrazole ring (Indazole).

  • Functional Groups:

    • Methoxy (-OCH3) at C3: Increases lipophilicity compared to the hydroxy tautomer but retains polar character.

    • Nitro (-NO2) at C6: Strong electron-withdrawing group (EWG).

  • pKa Considerations:

    • Acidic (N-H deprotonation): The nitro group increases the acidity of the N-H proton (predicted pKa ~11.0–11.5).

    • Basic (N2 protonation): The nitro group significantly reduces the basicity of the N2 nitrogen (predicted pKa < 1.0).

  • Solubility: Sparingly soluble in water; soluble in Methanol (MeOH), Acetonitrile (ACN), and DMSO.

The "Acidic Lock" Strategy

At neutral pH (pH 7), the compound is predominantly neutral. However, residual silanols on silica columns (pKa ~4.5–5.0) can deprotonate, creating negative sites that interact with the nitrogen-rich indazole core, causing peak tailing.

Solution: We employ a mobile phase pH of ~2.5 to 3.0 (using Formic Acid or Phosphoric Acid).

  • Effect 1: Suppresses the ionization of surface silanols (keeping them neutral Si-OH).

  • Effect 2: Ensures the analyte remains in a single, neutral protonation state (preventing peak splitting).

Method Development Workflow

The following diagram outlines the logical flow from scouting to final validation.

MethodDevelopment Start Start: Analyte Characterization (LogP, pKa, UV) Solubility Solubility Check (Diluent Selection) Start->Solubility Scouting Gradient Scouting Run (5-95% B over 20 min) Solubility->Scouting Decision Resolution > 2.0? Scouting->Decision Optimize Optimize Gradient/Temp (Flatten Isocratic Step) Decision->Optimize No FinalMethod Final Method Definition Decision->FinalMethod Yes Optimize->Scouting Validation ICH Q2(R1) Validation (Linearity, Precision) FinalMethod->Validation

Figure 1: Logical workflow for developing the HPLC method, ensuring checkpoints for resolution before proceeding to validation.

Experimental Protocols

Reagents and Equipment
  • HPLC System: Agilent 1200/1260 or Waters Alliance (must support binary gradient).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Additives: Formic Acid (FA) or Orthophosphoric Acid (H3PO4).

Optimized Chromatographic Conditions

This protocol represents the finalized "Gold Standard" method after optimization.

ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or Waters Symmetry)End-capped C18 prevents secondary silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier (pH ~2.7) ensures analyte neutrality.
Mobile Phase B Acetonitrile (100%)ACN provides sharper peaks and lower backpressure than MeOH.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CControls viscosity and ensures reproducible retention times.
Injection Vol 5 - 10 µLPrevents column overload.
Detection UV at 254 nm (Ref 360 nm)Nitro-aromatics absorb strongly at 254 nm.
Run Time 15 MinutesSufficient for elution and re-equilibration.
Gradient Profile

A gradient is recommended to elute potential synthetic impurities (e.g., unreacted starting materials) that may be more or less polar.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Initial Hold
10.001090Elution Ramp
12.001090Wash Step
12.10955Return to Initial
15.00955Re-equilibration

Standard Preparation & Linearity

Stock Solution (1.0 mg/mL)
  • Weigh 10.0 mg of this compound reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 100% Acetonitrile (sonicate for 5 mins if necessary).

  • Make up to volume.

Working Standards

Dilute the Stock Solution using the Mobile Phase (Initial Ratio: 95:5 Water:ACN) to prevent solvent mismatch peaks.

  • Level 1: 10 µg/mL

  • Level 2: 25 µg/mL

  • Level 3: 50 µg/mL (Target Concentration)

  • Level 4: 75 µg/mL

  • Level 5: 100 µg/mL

Validation Strategy (ICH Q2(R1) Alignment)

To ensure the method is trustworthy for regulatory submission, perform the following validation steps.

System Suitability Testing (SST)

Before every analysis batch, inject the Level 3 Standard (50 µg/mL) five times.

  • Acceptance Criteria:

    • Retention Time %RSD: < 1.0%

    • Peak Area %RSD: < 1.0%

    • Tailing Factor (T): 0.8 < T < 1.5

    • Theoretical Plates (N): > 5000

Specificity (Forced Degradation)

Demonstrate that the method separates the main peak from degradants.

  • Acid Hydrolysis: 0.1N HCl, 60°C, 1 hour.

  • Base Hydrolysis: 0.1N NaOH, 60°C, 1 hour. (Note: Indazoles may be stable, but nitro group may reduce).

  • Oxidation: 3% H2O2, RT, 1 hour.

  • Result: Ensure peak purity (using DAD purity angle < purity threshold) for the main peak.

Linearity & Range

Plot Concentration (x) vs. Peak Area (y) for the 5 working standards.

  • Requirement: Correlation Coefficient (

    
    ) 
    
    
    
    0.999.[2][3][4]
Accuracy (Recovery)

Spike a known amount of standard into a placebo matrix (or solvent) at 80%, 100%, and 120% levels.

  • Requirement: Mean recovery between 98.0% and 102.0%.[5]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interactions.Ensure Mobile Phase A has 0.1% Formic Acid. Switch to a "Base Deactivated" (BDS) column.
Split Peaks Solvent mismatch.Dissolve sample in Mobile Phase, not 100% ACN.
Retention Time Drift Temperature fluctuation or column not equilibrated.Use a column oven (30°C). Ensure 5-10 column volumes of re-equilibration time.
Ghost Peaks Contaminated Mobile Phase.Use fresh Milli-Q water; filter mobile phases through 0.22 µm filters.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[6][7] (2005).[6][8] Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W.Introduction to Modern Liquid Chromatography. (3rd ed., 2010). Wiley.
  • Center for Drug Evaluation and Research (CDER). Reviewer Guidance: Validation of Chromatographic Methods. (1994). FDA.[5][8] Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxy-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #IND-6N-3OMe-OPT Subject: Yield Optimization & Regioselectivity Troubleshooting Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

The synthesis of 3-Methoxy-6-nitro-1H-indazole is frequently bottlenecked by two competing factors: regioselectivity (O-methylation vs. N-methylation) and nucleophilic conversion efficiency .

Standard alkylation of 6-nitro-1H-indazol-3-ol (indazolinone) often favors thermodynamically stable N-alkylated byproducts (N1 or N2 isomers), resulting in yields <30%. To achieve high yields (>85%), we recommend shifting to a Nucleophilic Aromatic Substitution (


)  strategy using a 3-chloro precursor. This guide details the optimized protocol and troubleshooting steps for both pathways.

Module 1: Diagnostic & Strategy Selection

Before adjusting your current protocol, identify your specific failure mode using the decision matrix below.

G start Start: Yield Analysis decision What is the primary impurity? start->decision n_alkyl N-Methylated Isomers (N1-Me or N2-Me) decision->n_alkyl Major Product low_conv Unreacted Starting Material (Low Conversion) decision->low_conv Major Issue tar Decomposition / Tars decision->tar High Temp/Base sol_A Switch to Route A: SnAr Displacement n_alkyl->sol_A Best Fix sol_B Optimize Route B: Silver-Mediated Alkylation n_alkyl->sol_B Alternative sol_C Check Moisture/Temp (Dry Methanol Required) low_conv->sol_C tar->sol_A Milder Conditions

Figure 1: Troubleshooting Decision Matrix. Use this flow to select the correct optimization pathway based on impurity profiling.

Module 2: The "Gold Standard" Protocol (Route A)

Strategy: Displacement of 3-Chloro-6-nitroindazole

This is the preferred industrial route. By starting with 3-chloro-6-nitroindazole , you eliminate the ambiguity of alkylation sites. The methoxide anion attacks the electron-deficient C3 position, displacing the chloride.

Optimized Protocol

Reagents:

  • Substrate: 3-Chloro-6-nitro-1H-indazole (1.0 eq)

  • Nucleophile: Sodium Methoxide (NaOMe), 25% wt in MeOH (3.0 eq)

  • Solvent: Anhydrous Methanol (0.5 M concentration)

  • Quench: Glacial Acetic Acid[1]

Step-by-Step Workflow:

  • Preparation: Charge a dried reaction vessel with 3-chloro-6-nitro-1H-indazole and anhydrous methanol under

    
     atmosphere.
    
  • Activation: Cool the mixture to 0°C. Dropwise add the NaOMe solution. Note: The solution will turn deep red/orange due to deprotonation of the N1-H.

  • Reaction: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (

    
    ) should disappear.
    
  • Workup (Critical for Yield):

    • Cool to room temperature.[1][2][3]

    • Do not quench with water immediately. First, neutralize excess NaOMe by adding glacial acetic acid until pH

      
       6-7.
      
    • Concentrate the methanol in vacuo to 20% volume.

    • Pour residue into ice water.[2] The product, This compound , will precipitate as a beige/yellow solid.

  • Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water (9:1) if purity is <98%.[4]

Performance Data:

ParameterStandard ConditionsOptimized Conditions
Reagent KOH / MeOHNaOMe (3.0 eq) / Dry MeOH
Temperature RTReflux (65°C)
Yield 45-55%88-92%
Regioselectivity N/A (Specific)N/A (Specific)

Module 3: The "Silver Bullet" Protocol (Route B)

Strategy: O-Methylation of 6-Nitro-1H-indazol-3-ol

If you must start from the indazolone (3-hydroxy) precursor, standard bases (


, 

) will favor N-alkylation (Pazopanib-like intermediates). To force O-methylation, you must use the Silver Salt Method .

Mechanism: The silver cation (


) coordinates preferentially to the nitrogen lone pair, blocking it sterically and electronically, forcing the electrophile (MeI) to attack the oxygen.

Protocol:

  • Dissolution: Dissolve 6-nitro-1H-indazol-3-ol (1.0 eq) in dry Toluene (not DMF/DMSO, as polar solvents encourage N-alkylation).

  • Additive: Add Silver Carbonate (

    
    )  (1.2 eq). Protect from light.
    
  • Alkylation: Add Methyl Iodide (MeI) (1.5 eq).

  • Conditions: Stir at 60°C for 12 hours in the dark.

  • Workup: Filter through a Celite pad to remove silver salts. Evaporate solvent.[1][3]

Warning: This method is expensive and atom-inefficient but is the only reliable way to get O-methylation via direct alkylation.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why is my yield low even with NaOMe (Route A)? A: Moisture is the enemy. If your methanol is "wet," hydroxide ions (


) compete with methoxide (

). This hydrolyzes the C-Cl bond back to the C-OH (indazolone), which is the starting material for Route B, creating a dead end. Use freshly distilled or molecular-sieve-dried methanol.

Q2: Can I use DMF for the


 reaction to speed it up? 
A:  Yes, but be cautious. DMF increases the reaction rate significantly due to better solubility and anion activation. However, workup becomes difficult (DMF is hard to remove). If using DMF, heat only to 80°C and pour into brine for isolation.

Q3: The product is distinctively yellow. Is it impure? A: Not necessarily. Nitro-indazoles are chromophores. However, a bright orange or red shift usually indicates the presence of the deprotonated anion (salt form). Ensure you have acidified the workup to pH 7 to protonate the N-H.

Q4: How do I synthesize the 3-chloro precursor if I can't buy it? A: React 6-nitro-1H-indazole with sodium hypochlorite (bleach) and NaOH, or use N-chlorosuccinimide (NCS) in acetonitrile. The 3-position is the most active site for electrophilic halogenation.

References

  • BenchChem. (2025).[5][6] Synthesis of 3-Methyl-6-nitro-1H-indazole and derivatives. Retrieved from

  • Liskon Chemical. (2025). Synthesis Routes and Detailed Analysis of Nitro-Indazoles. Retrieved from

  • Journal of Medicinal Chemistry. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates. PubMed Central. Retrieved from

  • Google Patents. (2021). CN113307773A: 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method.[7] Retrieved from

  • Organic Syntheses. (1955).[1] Indazole Synthesis via Diazotization. Coll. Vol. 3, p. 660.[1] Retrieved from

Sources

Indazole Synthesis & Functionalization Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Challenge

Welcome to the Indazole Technical Support Center. The indazole scaffold is a privileged structure in medicinal chemistry (e.g., Axitinib, Pazopanib), yet it presents distinct synthetic challenges. The primary "ticket" issues we resolve involve regioselectivity (N1 vs. N2 alkylation) , de novo ring construction efficiency , and catalytic turnover in C-H activation .

This guide moves beyond standard protocols, offering troubleshooting workflows based on thermodynamic principles and mechanistic insights.

Module 1: Solving the N-Alkylation Regioselectivity Crisis

The Issue: Users frequently report obtaining inseparable mixtures of N1- and N2-alkylated indazoles. The Science: The 1H-indazole (N1) is the thermodynamic tautomer (approx. 2–4 kcal/mol more stable than 2H). However, under basic conditions, the N2 position is often more nucleophilic due to the "alpha-effect" of the adjacent nitrogen, leading to kinetic N2 products that can be difficult to isomerize.

Troubleshooting Q&A

Q: I need the N1-alkyl product, but I'm getting a 60:40 mixture. How do I fix this? A: You are likely operating under kinetic control. To force the N1 product:

  • Switch to Thermodynamic Conditions: Use higher temperatures (reflux) and solvents that allow reversibility (e.g., DMF or DMSO rather than THF).

  • The "Hunt Protocol": Use Sodium Hydride (NaH) in THF. While THF is usually kinetic, Hunt et al. demonstrated that NaH/THF promotes an equilibration favoring the thermodynamic N1 product for many substrates.

  • Steric Check: If you have a substituent at C7, it will sterically block N1, forcing N2 alkylation regardless of conditions.

Q: I specifically need the N2-alkyl isomer (2H-indazole). Can I target this directly? A: Yes. Do not rely on simple alkyl halides/base.

  • Use the "Pfizer Method" (Clemens et al.): React 1H-indazoles with alkyl 2,2,2-trichloroacetimidates using TfOH (Triflic Acid) or Cu(OTf)2 as a catalyst.[1] This method is highly N2-selective due to a specific protonation/activation mechanism that favors attack by the N2 nitrogen.

  • Chelation Control: If your indazole has a donor group (e.g., ester) at C3, use a metal cation (Cs+) that can chelate between the C3 carbonyl and N2, directing alkylation to N1 (counter-intuitive, but chelation often overrides sterics).

Visual Logic: N-Alkylation Decision Matrix

IndazoleAlkylation Start Target Regioisomer? N1 Target: N1-Alkyl (Thermodynamic) Start->N1 N2 Target: N2-Alkyl (Kinetic/Specific) Start->N2 CheckC7 Is C7 Substituted? N1->CheckC7 Cond2 Acid Catalysis (TfOH) Reagent: Trichloroacetimidates Ref: Clemens et al. N2->Cond2 Preferred Method Chelation Is there a C3-Donor Group? N2->Chelation Cond1 Standard Base (NaH/THF) Ref: Hunt et al. ForceN1 High Temp / DMF (Thermodynamic Equilibration) CheckC7->ForceN1 No Block N1 Blocked by Sterics Expect N2 or switch scaffold CheckC7->Block Yes (e.g., -NO2, -Cl) ForceN1->Cond1 Optimization ChelationYes Cs2CO3 (Chelation directs to N1) AVOID for N2 target Chelation->ChelationYes Yes ChelationNo Use Non-Chelating Base (LiHMDS) or Acid Route Chelation->ChelationNo No

Figure 1: Decision matrix for selecting reaction conditions based on the desired indazole regioisomer.

Module 2: De Novo Synthesis (The Davis-Beirut Reaction)

The Issue: Researchers attempting to synthesize 2H-indazoles from 2-nitrobenzylamines often face low yields or "tar" formation. The Science: The Davis-Beirut reaction relies on the in-situ generation of a nitroso imine intermediate. The key failure point is the competition between the desired N-N bond formation (cyclization) and the hydrolytic cleavage of the imine (destruction).

Experimental Protocol: Optimized Davis-Beirut Cyclization

Scope: Synthesis of 2H-indazoles from 2-nitrobenzylamines.

  • Reagents:

    • Substrate: N-substituted-2-nitrobenzylamine (1.0 equiv).

    • Base: KOH (10 equiv) – High base load is critical for kinetics.

    • Solvent: Methanol/Water (9:1 ratio).

  • Procedure:

    • Dissolve substrate in MeOH.

    • Add aqueous KOH dropwise.

    • Heat to 60–80 °C (Monitor by TLC; usually < 4 hours).

    • CRITICAL STEP: Do not let the reaction run overnight. Prolonged exposure to hot base degrades the product into indazolones or azo-dimers.

  • Workup:

    • Quench with saturated NH4Cl (pH ~7-8).

    • Extract with EtOAc.

Troubleshooting Table: Davis-Beirut Diagnostics
SymptomProbable CauseCorrective Action
Low Yield / Aldehyde formation Hydrolysis: Too much water present, causing the imine to hydrolyze before cyclization.Reduce water content.[2] Use anhydrous MeOH with solid KOH pellets (powdered).
Azo-dimer formation Over-reduction: Reaction time too long or temperature too high.Stop reaction immediately upon consumption of starting material. Lower temp to 50°C.
No Reaction Poor Deprotonation: Substrate is too electron-rich or base is old/wet.Ensure KOH is fresh. If substrate has e-donating groups, switch to stronger base/solvent (t-BuOK/DMF).
Visual Logic: Davis-Beirut Mechanistic Flow

DavisBeirut Start 2-Nitrobenzylamine Inter1 Nitroso Imine (Key Intermediate) Start->Inter1 Base/MeOH -H2O PathA Cyclization (Desired) N-N Bond Formation Inter1->PathA Fast Kinetics PathB Hydrolysis (Parasitic) C-N Cleavage Inter1->PathB Excess H2O Prod 2H-Indazole PathA->Prod Waste Nitrosobenzaldehyde (Dead End) PathB->Waste

Figure 2: The kinetic competition in the Davis-Beirut reaction. Success depends on favoring Path A over Path B.

Module 3: Late-Stage Functionalization (C-H Activation)

The Issue: Palladium-catalyzed C-H activation (e.g., C3-arylation) often suffers from low Turnover Numbers (TON) or "black Pd" precipitation. The Science: Indazoles are coordinating ligands. The N1/N2 nitrogens can poison the catalyst by displacing labile ligands on the Palladium. Furthermore, the oxidative addition step often requires a specific oxidant to regenerate Pd(II).

Optimization Guide: C-H Arylation at C3

Standard Protocol (Pd-Catalyzed):

  • Catalyst: Pd(OAc)2 (5–10 mol%).

  • Ligand: 1,10-Phenanthroline (prevents catalyst poisoning by the substrate).

  • Oxidant: Ag2CO3 or Cu(OAc)2.

  • Solvent: DMA or 1,4-Dioxane (120 °C).

Troubleshooting Q&A:

Q: The reaction stalls at 20% conversion. Adding more catalyst doesn't help. A: This is likely Product Inhibition . The C3-arylated product might be a better ligand for Pd than the starting material.

  • Fix: Switch to a bulky phosphine ligand (e.g., XPhos or BrettPhos ) which prevents the product from coordinating too tightly to the metal center.

Q: I see formation of a homo-coupling product (biaryl) instead of the indazole product. A: Your oxidant is too aggressive, causing the aryl coupling partner to react with itself.

  • Fix: Switch from Ag2CO3 to air (O2) or benzoquinone as a milder oxidant.

Catalyst & Oxidant Selection Matrix
Reaction TypeRecommended CatalystOxidantKey Additive
C3-Arylation (Direct) Pd(OAc)2Ag2CO3Pivalic Acid (PivOH) - acts as proton shuttle
C3-Alkenylation [RhCp*Cl2]2Cu(OAc)2AgSbF6 (activates Rh)
N-N Bond Formation (Ullmann) CuIAir/O2DMEDA (Ligand)

References

  • Hunt, K. W., et al. (2021).[3] "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry.

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022).[1] "Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles." Synthesis.

  • Kurth, M. J., Olmstead, M. M., & Haddadin, M. J. (2005).[4] "Davis-Beirut Reaction: Mechanism and Applications." Journal of Organic Chemistry.

  • Singampalli, A., et al. (2025).[5] "Indazole – an emerging privileged scaffold: synthesis and its biological significance."[5][6] RSC Medicinal Chemistry.[5]

  • Yadav, M., & Kapoor, A. (2024).[7] "Advances in Synthesis of Indazole Variants: A Comprehensive Review." Current Organocatalysis.

Sources

Validation & Comparative

Comparative Reactivity Guide: 3-Methoxy-1H-indazole vs. 3-Methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 3-methoxy-1H-indazole (Compound A) and 3-methyl-6-nitro-1H-indazole (Compound B) . While both share the indazole core, their reactivity profiles are diametrically opposed due to substituent electronic effects.

  • Compound A (3-Methoxy) represents an electron-rich, acid-labile system . The C3-methoxy group acts as a strong resonance donor, activating the ring towards electrophilic substitution but introducing sensitivity to hydrolysis (lactim-lactam tautomerism).

  • Compound B (3-Methyl-6-Nitro) represents an electron-deficient, acidic system . The C6-nitro group strongly withdraws electron density, significantly lowering the pKa of the N1-proton and activating the ring for nucleophilic aromatic substitution (

    
    ) while deactivating it towards electrophiles.
    

Electronic Profile & Acidity

The fundamental difference in reactivity stems from the modification of the indazole


-system.
Acidity (N-H Deprotonation)

The acidity of the N1-proton determines the choice of base for alkylation or arylation reactions.

Feature3-Methoxy-1H-indazole (A)3-Methyl-6-nitro-1H-indazole (B)
Electronic Effect Donating (+M) : The O-Me lone pair donates density into the pyrazole ring.Withdrawing (-I, -M) : The

group pulls density from the benzene ring, stabilizing the N-anion.
Estimated pKa (DMSO) ~14.5 - 15.0 (Less acidic than unsubstituted indazole)~11.5 - 12.5 (Significantly more acidic)
Base Requirement Requires stronger bases (e.g.,

, NaH, KOtBu) for complete deprotonation.
Reacts readily with mild bases (e.g.,

,

) in polar solvents.
Expert Insight: The Lactim-Lactam Trap

Researchers must recognize that Compound A is effectively the O-methylated form of indazolinone. Under strong acidic conditions (e.g., HBr,


), the methoxy group cleaves, reverting the molecule to the thermodynamic lactam (3-indazolinone). Compound B , lacking a heteroatom at C3, is stable to these conditions.

N-Alkylation Regioselectivity (N1 vs. N2)[1][2][3][4]

Regiocontrol during N-alkylation is the most critical challenge in indazole chemistry. The ratio of N1 (thermodynamic) to N2 (kinetic) products depends heavily on the substituent effects.

Comparative Regiochemistry
  • 3-Methyl-6-nitro-1H-indazole (B):

    • Dominant Product: N1-Alkyl .[1]

    • Mechanism: The nitro group withdraws electron density, delocalizing the negative charge of the anion effectively across the benzene ring. This stabilization is maximized in the N1-substituted tautomer.

    • Protocol Note: Use thermodynamic conditions (NaH/DMF or

      
      /Acetone/Reflux) to push the ratio >95:5 (N1:N2).
      
  • 3-Methoxy-1H-indazole (A):

    • Dominant Product: N1-Alkyl (typically), but with higher N2 byproduct formation .

    • Mechanism: The C3-methoxy group provides electron density to N2 via induction/field effects, making N2 slightly more nucleophilic than in Compound B. Additionally, the "Me-O" group is sterically smaller than "Me-C", reducing steric hindrance at N2.

    • Protocol Note: To avoid N2 mixtures, use soft electrophiles and non-polar solvents.

Decision Pathway Diagram

IndazoleReactivity Start Target Transformation Sub_A 3-Methoxy-1H-indazole (Electron Rich) Start->Sub_A Sub_B 3-Methyl-6-Nitro-1H-indazole (Electron Deficient) Start->Sub_B Cond_Acid Strong Acid (HBr/Lewis Acid) Sub_A->Cond_Acid Demethylation Cond_Base Base/Electrophile (NaH/R-X) Sub_A->Cond_Base Sub_B->Cond_Base Cond_Red Reduction (H2/Pd or SnCl2) Sub_B->Cond_Red Prod_Lactam Cleavage to 3-Indazolinone Cond_Acid->Prod_Lactam Risk Prod_N1 N1-Alkyl (Major) Thermodynamic Cond_Base->Prod_N1 ~80-90% Cond_Base->Prod_N1 >95% (Stabilized) Prod_N2 N2-Alkyl (Minor) Kinetic Risk Cond_Base->Prod_N2 ~10-20% Prod_Amine 6-Amino-3-methyl indazole Cond_Red->Prod_Amine Functionalization

Caption: Comparative reaction pathways. Note the stability risk for 3-methoxy under acidic conditions and the high N1-selectivity for the nitro derivative.

Electrophilic vs. Nucleophilic Susceptibility[2]

Electrophilic Aromatic Substitution (EAS)
  • 3-Methoxy (A): The ring is activated . Halogenation (e.g., NIS, NBS) will occur readily, typically at C4 or C6 (para/ortho to the directing methoxy/nitrogen lone pairs).

  • 6-Nitro (B): The ring is deactivated . EAS is extremely difficult. Attempting to nitrate or halogenate this ring further requires forcing conditions (superacids) and is rarely synthetically useful.

Nucleophilic Aromatic Substitution ( )
  • 3-Methoxy (A): Inert to

    
    .
    
  • 6-Nitro (B): The nitro group activates the C7 position (ortho to nitro) or C5 (para to nitro) slightly, but more importantly, the nitro group itself can be displaced by strong nucleophiles (e.g., alkoxides, thiols) if fluorinated precursors are used, or involved in "Vicarious Nucleophilic Substitution" (VNS).

Experimental Protocols

Protocol A: Regioselective N1-Alkylation of 3-Methyl-6-nitro-1H-indazole

Target: Synthesis of N1-benzyl derivative.

Rationale: The acidity of the 6-nitro derivative allows the use of mild carbonate bases, avoiding the need for hazardous hydrides.

  • Dissolution: Dissolve 3-methyl-6-nitro-1H-indazole (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Cesium Carbonate (

    
    , 1.5 eq). Stir at room temperature for 30 minutes. Observation: Solution typically turns deep yellow/orange due to nitronate anion formation.
    
  • Alkylation: Add Benzyl Bromide (1.1 eq) dropwise.

  • Reaction: Heat to 60°C for 2 hours. Monitor by TLC (Product is less polar than starting material).

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from EtOH or flash chromatography (Hexane/EtOAc).

    • Expected Yield: >90%[2][3][4]

    • N1:N2 Ratio: >20:1[5]

Protocol B: Demethylation of 3-Methoxy-1H-indazole (Lactam Formation)

Target: Conversion to 1,2-dihydro-3H-indazol-3-one.

Rationale: Demonstrates the acid-lability of the O-methyl bond, a feature absent in the C-methyl analog.

  • Setup: Dissolve 3-methoxy-1H-indazole (1.0 eq) in dry DCM (0.1 M) under Nitrogen.

  • Addition: Cool to 0°C. Add Boron Tribromide (

    
    , 1M in DCM, 3.0 eq) dropwise over 20 minutes.
    
  • Reaction: Allow to warm to RT and stir for 4-6 hours.

  • Quench: Cool to 0°C. Carefully quench with Methanol (exothermic!).

  • Isolation: Concentrate in vacuo. The residue is typically the HBr salt of the indazolone. Neutralize with saturated

    
     to precipitate the solid lactam.
    

References

  • Indazole Acidity & Tautomerism: Claramunt, R. M., et al.
  • Regioselectivity of Nitro-Indazoles: L. Dong, et al. "Mechanism of a Highly Selective N2 Alkylation of Indazole." WuXi Biology, 2022. Link

  • Synthesis of 3-Alkoxyindazoles: "Indazole Synthesis - Recent Literature." Organic Chemistry Portal. Link

  • Electronic Effects on Alkylation: Cheung, M., et al. "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein J. Org. Chem. 2025.[6][7] Link

  • 3-Methyl-6-nitro-1H-indazole Data: "3-Methyl-6-nitro-1H-indazole Product Guide." BenchChem, 2025. Link

Sources

comparing biological activities of 5-nitro and 6-nitro-1H-indazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Divergent Scaffolds for Distinct Targets

In the realm of indazole pharmacology, the positional isomerism of the nitro group dictates two fundamentally different biological trajectories. While 7-nitroindazole (7-NI) is the established gold standard for selective neuronal Nitric Oxide Synthase (nNOS) inhibition, its isomers 5-nitroindazole (5-NI) and 6-nitroindazole (6-NI) are frequently misunderstood as mere "less active" analogs.

This guide corrects that misconception. 5-NI has emerged as a privileged scaffold for antiprotozoal therapeutics (specifically Chagas disease and Leishmaniasis), leveraging enzymatic nitro-reduction to generate cytotoxic radical species within parasites.[1] Conversely, 6-NI exhibits unique vasodilatory properties independent of NOS inhibition , and its derivatives show promise in anticancer applications (specifically lung carcinoma) and antibacterial activity against resistant strains like N. gonorrhoeae.[1]

Key Takeaway: Researchers should utilize 5-NI when targeting redox-sensitive parasitic pathways and 6-NI when exploring non-canonical vasodilation or designing conformationally restricted anticancer agents.[1]

Part 1: Mechanistic Basis of Activity

The biological divergence of these isomers is rooted in the electronic and steric consequences of the nitro group's position relative to the indazole nitrogen atoms (


 and 

).[1]
The NOS Inhibition "Rule of 7"

To understand 5-NI and 6-NI, one must understand why they fail where 7-NI succeeds.

  • 7-NI Mechanism: The nitro group at position 7 forms critical hydrogen bonds with active site residues (e.g., Glu592 in nNOS), anchoring the molecule so the indazole nitrogens can coordinate with the Heme iron.

  • 5-NI & 6-NI Failure: The nitro groups at positions 5 and 6 are sterically distant from the Heme pocket's stabilizing residues.[1] They cannot support the "two-headed" binding mode required for potent competitive inhibition.[1] Consequently, they serve as excellent negative controls for nNOS studies or as scaffolds for NOS-independent mechanisms.[1]

The Nitro-Reductase Activation (5-NI Pathway)
  • Mechanism: 5-NI derivatives are excellent substrates for type I nitroreductases (NTR) found in trypanosomes.[1]

  • Process: The nitro group is reduced to a nitro-anion radical (

    
    ).[1][2] In the presence of oxygen, this radical undergoes redox cycling, generating superoxide anions (
    
    
    
    ) and causing lethal oxidative stress specifically within the parasite, sparing mammalian host cells that lack analogous NTRs.
Visualizing the Structure-Activity Relationship (SAR)[3][4]

SAR_Logic Isomer Nitroindazole Isomer Pos7 7-Nitro Position Isomer->Pos7 Pos5 5-Nitro Position Isomer->Pos5 Pos6 6-Nitro Position Isomer->Pos6 TargetNOS nNOS Active Site (Heme Coordination) Pos7->TargetNOS H-Bond Stabilization Pos5->TargetNOS Steric Mismatch TargetNTR Parasitic Nitroreductase (Redox Activation) Pos5->TargetNTR Optimal Redox Potential Pos6->TargetNOS Steric Mismatch TargetVas Smooth Muscle (Unknown Target) Pos6->TargetVas Direct Action OutcomeNOS Potent Inhibition (Neuroprotection) TargetNOS->OutcomeNOS OutcomeProto Oxidative Stress (Trypanocidal) TargetNTR->OutcomeProto OutcomeVaso Vasodilation (NOS Independent) TargetVas->OutcomeVaso

Figure 1: Mechanistic flow illustrating how the nitro position dictates target selectivity. Note the failure of 5-NI and 6-NI to engage the NOS pathway effectively.

Part 2: Comparative Biological Performance[1][5]

Data Summary: 5-NI vs. 6-NI vs. 7-NI (Reference)
Feature5-Nitroindazole (5-NI) 6-Nitroindazole (6-NI) 7-Nitroindazole (Reference)
Primary Utility Antiprotozoal ScaffoldAnticancer / VasodilatornNOS Inhibitor
nNOS IC50 > 100 µM (Inactive)> 100 µM (Inactive)~0.7 µM
Vasodilation MinimalPotent (NOS-independent)Potent (NOS-dependent)
Trypanocidal Activity High (IC50 < 5 µM for derivatives)Moderate / LowLow
Antibacterial Target Acanthamoeba (Cysts/Trophs)N. gonorrhoeaeN/A
Key Mechanism Oxidative Stress (Redox cycling)Unknown (Vasodilation) / Tubulin (Cancer)Heme Coordination
Deep Dive: Antiprotozoal Efficacy (5-NI)

Research indicates that 5-NI derivatives (specifically 2-benzyl-5-nitroindazolin-3-ones) exhibit superior selectivity indices (SI) against Trypanosoma cruzi and Leishmania amazonensis.

  • Performance: IC50 values as low as 0.46 µM against intracellular amastigotes.[1][3]

  • Selectivity: SI > 800 (ratio of cytotoxicity in mammalian cells to parasitic activity), far surpassing the reference drug Nifurtimox.[1]

  • Causality: The 5-nitro position provides the ideal reduction potential (approx -0.4 V) to be activated by parasitic nitroreductases without being reduced by mammalian enzymes.[1]

Deep Dive: Vasodilation & Anticancer (6-NI)
  • The Vasodilation Anomaly: Unlike 7-NI, which relaxes blood vessels by inhibiting NO synthase, 6-NI induces relaxation even in the presence of NOS blockers or endothelial removal. This suggests a direct action on smooth muscle ion channels, making it a unique tool for distinguishing NO-dependent vs. NO-independent vascular responses.[1]

  • Anticancer Potential: 6-nitro-benzo[g]indazole derivatives have demonstrated IC50 values of 5–15 µM against NCI-H460 lung carcinoma cells.[1] The 6-nitro group is critical here; removing it or moving it abolishes activity, likely due to specific binding in the colchicine site of tubulin.[1]

Part 3: Experimental Protocol

Protocol: In Vitro Trypanocidal Susceptibility Assay (AlamarBlue)

Purpose: To quantify the biological activity of 5-NI derivatives against Trypanosoma cruzi or Leishmania species.[1] This protocol validates the "Redox Activation" mechanism.[1]

Reagents & Equipment
  • Parasites: T. cruzi epimastigotes (Dm28c strain) or L. amazonensis promastigotes.[1]

  • Compounds: 5-NI derivatives (Test), Benznidazole (Positive Control), DMSO (Vehicle).[1]

  • Assay Reagent: Resazurin (AlamarBlue).[1]

  • Plate Reader: Fluorescence capable (Ex 560 nm / Em 590 nm).[1]

Step-by-Step Workflow
  • Compound Preparation:

    • Dissolve 5-NI derivatives in DMSO to create 10 mM stock solutions.

    • Prepare serial dilutions in RPMI-1640 medium (Final DMSO concentration < 1%).

  • Parasite Seeding:

    • Harvest parasites in the exponential growth phase.[1]

    • Adjust concentration to

      
       parasites/mL.[1]
      
    • Dispense 100 µL per well into 96-well microplates.

  • Treatment:

    • Add 100 µL of diluted 5-NI compounds to the wells.

    • Include Vehicle Control (Parasites + DMSO) and Media Blank (No parasites).

    • Incubate at 28°C for 72 hours.

  • Viability Detection (The Critical Step):

    • Add 20 µL of Resazurin solution (0.15 mg/mL) to each well.[1]

    • Incubate for an additional 4 hours.

    • Mechanism Check: Viable parasites reduce non-fluorescent resazurin (blue) to fluorescent resorufin (pink).[1] 5-NI induced oxidative stress will halt this metabolic reduction.[1]

  • Data Analysis:

    • Measure fluorescence (RFU).[1]

    • Calculate % Inhibition:

      
      
      
    • Determine IC50 using non-linear regression (Sigmoidal dose-response).

Experimental Workflow Diagram

Assay_Workflow Start Start: Compound Prep (DMSO Stock) Seeding Parasite Seeding (1x10^6 cells/mL) Start->Seeding Incubation Incubation (72h @ 28°C) Seeding->Incubation + 5-NI Derivatives AddDye Add Resazurin (Redox Indicator) Incubation->AddDye Read Fluorescence Read (Ex 560 / Em 590) AddDye->Read 4h Reaction Analysis Calculate IC50 (Non-linear Regression) Read->Analysis

Figure 2: Workflow for validating the antiprotozoal activity of 5-nitroindazole derivatives.

References

  • Antileishmanial activity of 5-nitroindazole derivatives. Source: National Institutes of Health (NIH) / PubMed Central.[1] Link:[Link]

  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Source: MDPI (Molecules).[1] Link:[Link][1]

  • Nitric oxide synthase inhibitors 7- and 6-nitroindazole relax smooth muscle in vitro. Source: PubMed (Br J Pharmacol).[1] Link:[Link]

  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives. Source: PubMed Central.[1] Link:[Link]

  • 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii. Source: PubMed.[1] Link:[Link]

Sources

Definitive Structural Validation of 3-Methoxy-6-nitro-1H-indazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the indazole scaffold is a privileged structure, frequently utilized in kinase inhibitors (e.g., Axitinib, Pazopanib).[1] However, the functionalization of position 3 and the introduction of electron-withdrawing groups (like the nitro group at position 6) introduce significant structural ambiguities.[1] Specifically, 3-Methoxy-6-nitro-1H-indazole presents a classic structural puzzle: distinguishing the O-alkylated product from thermodynamically stable N-alkylated isomers (indazolones) and defining the prototropic tautomerism (


- vs 

-).[1][2]

While Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) provide strong indications of structure, they often fail to definitively resolve the hydrogen-bonding network and exact bond orders in the solid state.[1][2] This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the non-negotiable gold standard for validating this molecule, providing a comparative analysis against alternative analytical techniques.[1][2]

The Structural Challenge: Why Standard Methods Fail[1]

The synthesis of 3-methoxy indazoles often involves the methylation of indazol-3-ones or nucleophilic aromatic substitution.[2] These pathways generate three potential isomers that are difficult to distinguish by low-resolution methods:

  • 3-Methoxy-1H-indazole (Target): O-methylation,

    
    -tautomer.[2]
    
  • 3-Methoxy-2H-indazole: O-methylation,

    
    -tautomer (quinoid character).[2]
    
  • 1-Methyl-6-nitro-1H-indazol-3(2H)-one: N-methylation (isomeric byproduct).

Comparative Analysis of Validation Methods
Feature1H/13C NMR FT-IR SC-XRD (Gold Standard)
Regioisomer ID Ambiguous. O-Me and N-Me shifts often overlap (3.8–4.2 ppm).[1][2]Indirect. Presence/Absence of Carbonyl stretch (

).[1][2]
Absolute. Direct visualization of electron density map.[1][2]
Tautomer ID Poor. NH signals are often broad or invisible due to exchange.[1][2]Poor. Broad OH/NH bands are non-specific.[1][2]Definitive. Locates H-atoms on N1 or N2 clearly.
Bond Order Inferred. Chemical shifts suggest hybridization.[1][2]Inferred. Frequency correlates with bond strength.[1][2]Measured. Exact bond lengths (e.g., C3–O vs C3=O).
Sample State Liquid/Solution (Solvent effects influence tautomerism).[1][2]Solid/Liquid.[1][2][3]Solid State (Native conformation).[1][2]

The Solution: SC-XRD Validation Protocol

The following protocol is designed to grow diffraction-quality crystals and solve the structure to an R-factor < 5%.

Phase 1: Crystallization Strategy (The Critical Step)

Indazoles with nitro groups are prone to "twinning" or forming microcrystalline powders due to strong


-stacking.[1][2] We utilize a slow evaporation  technique with a dual-solvent system to encourage single-crystal growth.[2]
  • Primary Solvent: Methanol (Good solubility, H-bond donor).[1][2]

  • Anti-Solvent: Water or Hexane (induces nucleation).[1][2]

  • Method:

    • Dissolve 20 mg of crude this compound in 2 mL warm Methanol.

    • Filter through a 0.45

      
      m PTFE syringe filter into a clean vial (removes dust nucleation sites).
      
    • Place the vial inside a larger jar containing 5 mL of Hexane (Vapor Diffusion method) OR cover with parafilm and poke 3 small holes (Slow Evaporation).

    • Store in a vibration-free, dark environment at 4°C for 3-7 days.

    • Target Crystal: Clear/Yellowish blocks or prisms (

      
       mm).
      
Phase 2: Data Collection & Refinement[1]
  • Radiation Source: Mo

    
     (
    
    
    
    Å).[1][2][4] Mo is preferred over Cu for nitro-compounds to minimize absorption.[2]
  • Temperature: 100 K (Cryostream). Crucial for freezing the rotation of the methoxy group and reducing thermal ellipsoids of the nitro group.[1]

  • Resolution: 0.8 Å or better.

Phase 3: Structural "Smoking Gun" Parameters

To validate the structure as This compound , the refined model must meet these geometric criteria:

  • C3–O Bond Length: Must be 1.34–1.37 Å (consistent with

    
     single bond).
    
    • Alternative: If bond is ~1.22–1.25 Å, the molecule is the indazolone (ketone) isomer.[1][2]

  • N1–N2 Bond Length: Typical range 1.36–1.38 Å for indazoles.[1][2]

  • Proton Location: Difference Fourier maps must show electron density on N1 (for 1H-tautomer) and not on N2 or O.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic used to distinguish the target molecule from its common synthetic impurities using the data derived above.

ValidationWorkflow Start Crude Product (this compound) NMR 1H NMR Analysis Start->NMR Ambiguity AMBIGUITY: Me-singlet at 4.0 ppm. Is it O-Me or N-Me? NMR->Ambiguity Cryst Crystallization (MeOH/Hexane Diffusion) Ambiguity->Cryst Required Step XRD SC-XRD Data Collection (Mo Source, 100K) Cryst->XRD Refinement Structure Refinement (ShelXL) XRD->Refinement CheckBond Check C3-O Bond Length Refinement->CheckBond ResultA Length ~ 1.36 Å (Single Bond) CheckBond->ResultA Target ResultB Length ~ 1.23 Å (Double Bond) CheckBond->ResultB Impurity Conclusion1 CONFIRMED: 3-Methoxy-1H-indazole ResultA->Conclusion1 Conclusion2 REJECTED: Indazolone Isomer ResultB->Conclusion2

Figure 1: Decision tree for structural validation. The C3-O bond length serves as the definitive discriminator between the desired O-alkylated product and N-alkylated byproducts.[2]

Tautomeric Equilibrium in the Solid State[1][3][5]

One of the most valuable insights from X-ray crystallography for this molecule is the observation of intermolecular hydrogen bonding.[1]

In the solid state, This compound typically forms centrosymmetric dimers.[2] The acidic proton on N1 acts as a hydrogen bond donor, while the lone pair on N2 of a neighboring molecule acts as the acceptor.[1]

H_Bonding MolA Molecule A (Donor N1-H) Dimer Centrosymmetric Dimer (R2,2(8) Motif) MolA->Dimer H-bond MolB Molecule B (Acceptor N2) MolB->Dimer H-bond Stability Lattice Stability High Melting Point Dimer->Stability

Figure 2: Formation of the R2,2(8) supramolecular synthon common in 1H-indazoles, stabilizing the crystal lattice.[1][2]

This dimerization (


) is a "fingerprint" of the 

-tautomer.[1][2] If the molecule were in the

-tautomer, this specific motif would be disrupted, often leading to catemeric chains rather than dimers.[1]

References

  • Synthesis and General Indazole Chemistry

    • BenchChem. (2025).[1][2][5][6][7] Synthesis of 3-Methyl-6-nitro-1H-indazole. Retrieved from [1][2]

    • Note: While specific to the methyl-analog, the nitration and ring closure chemistry is homologous to the methoxy derivative.[1]

  • Crystallographic Standards for Indazoles

    • Claramunt, R. M., et al. (2006).[1][2] "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (NMR and X-Ray Crystallography) Study." Journal of Chemical Crystallography.

    • Establishes the N-H...
  • Tautomerism in 3-Oxy-Indazoles

    • Standar, B., et al. (2002).[1][2] "Tautomerism and X-ray crystal structure of dihydro-5H-1,3,4-benzotriazepin-5-ones." Heterocycles.

    • Provides comparative bond length data for N-H vs O-H tautomers in fused heterocyclic systems.
  • Database Validation

    • Cambridge Crystallographic Data Centre (CCDC).[1][2] Search for "Nitroindazole" fragments to validate bond geometries.[1][2] [1][2]

Sources

Strategic Synthesis of 3,6-Disubstituted Indazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Selectivity Paradox" in Indazole Scaffolds

The 3,6-disubstituted indazole is a privileged pharmacophore, serving as the structural core for potent kinase inhibitors (e.g., Axitinib analogs, Pazopanib derivatives) and estrogen receptor modulators. However, accessing this specific substitution pattern presents a distinct regiochemical challenge.

While the C3 position is electronically activated for electrophilic substitution, the C6 position is electronically deactivated and distal to the directing pyrazole nitrogen. Consequently, direct functionalization of the indazole core rarely yields 3,6-isomers exclusively.

This guide objectively compares three distinct synthetic strategies to overcome this bottleneck:

  • The Orthogonal Halogen Strategy: Sequential cross-coupling on a pre-functionalized core.

  • The De Novo Cyclization Strategy: Building the ring from 2,4-disubstituted benzene precursors.

  • The C-H Activation/Annulation Strategy: Rh(III)-catalyzed atom-economic assembly.

Strategy A: The Orthogonal Halogen Approach (Sequential Cross-Coupling)

Best For: SAR exploration, Library generation, Late-stage diversification.[1]

This strategy relies on the kinetic differentiation between two halogen substituents on the indazole core. By utilizing 6-bromo-1H-indazole as a starting material and introducing an iodine at C3, chemists can exploit the weaker C–I bond for the first coupling event, leaving the C–Br bond intact for a subsequent, distinct coupling reaction.

Mechanism & Causality

The oxidative addition of Pd(0) to aryl halides follows the rate order: I > Br >> Cl . In a 3-iodo-6-bromoindazole system, the Pd-catalyst preferentially inserts into the C3–I bond due to its lower bond dissociation energy (approx. 53 kcal/mol vs. 68 kcal/mol for C–Br). This "programmed" reactivity allows for highly regioselective 3-arylation without protecting groups on the C6-halogen.

Validated Protocol: Sequential Suzuki-Miyaura Coupling

Step 1: Regioselective C3-Iodination

  • Reagents: 6-bromo-1H-indazole (1.0 eq),

    
     (1.2 eq), KOH (3.0 eq).
    
  • Solvent: DMF (0.5 M).

  • Conditions: Stir at RT for 2–4 hours. Quench with 10%

    
    .
    
  • Yield: 88–95% (Product: 3-iodo-6-bromo-1H-indazole).

  • Checkpoint: Confirm disappearance of starting material by LCMS. The proton at C3 (approx. 8.0 ppm) should disappear.

Step 2: First Cross-Coupling (C3-Selective)

  • Reagents: 3-iodo-6-bromoindazole (1.0 eq), Aryl-Boronic Acid A (1.1 eq),

    
     (5 mol%), 
    
    
    
    (2M aq, 2.0 eq).
  • Solvent: DME/Water or 1,4-Dioxane/Water (4:1).

  • Conditions: Heat to 80°C (Oil bath) for 4–6 hours. Do not exceed 90°C to prevent premature C6 activation.

  • Purification: Silica flash chromatography.

  • Yield: 75–85%.

Step 3: Second Cross-Coupling (C6-Selective)

  • Reagents: C3-substituted-6-bromoindazole (from Step 2), Aryl-Boronic Acid B (1.5 eq),

    
     or XPhos Pd G2 (5 mol%), 
    
    
    
    (3.0 eq).
  • Solvent: Toluene/Water or n-Butanol.

  • Conditions: Microwave irradiation at 120°C for 30 min or reflux 12h.

  • Yield: 60–80%.

Strategy B: The De Novo Cyclization Strategy (Hydrazine Condensation)

Best For: Large-scale synthesis, Process chemistry, Cost-sensitive campaigns.

Instead of manipulating an existing indazole, this method constructs the pyrazole ring from a benzene precursor that already bears the correct C4-substituent (which becomes C6 in the indazole).

Mechanism & Causality

The reaction involves the condensation of hydrazine with a carbonyl group (ketone/aldehyde) followed by an intramolecular Nucleophilic Aromatic Substitution (


) of an ortho-halogen (usually Fluorine). The regiochemistry is "hard-coded" by the starting material: a 2-fluoro-4-bromo-benzaldehyde  will unequivocally yield a 6-bromoindazole.
Validated Protocol: Hydrazine Cyclization
  • Substrate: 2-fluoro-4-substituted-phenyl ketone (for 3-alkyl/aryl) or aldehyde (for 3-H, followed by halogenation).

  • Reagents: Hydrazine monohydrate (

    
    , 5–10 eq).
    
  • Solvent: n-Butanol or DMSO (High boiling point is critical).

  • Conditions: Reflux (110–130°C) for 12–24 hours.

    • Note: Electron-donating groups at the 4-position (future C6) slow down the

      
       step, requiring higher temperatures or microwave assistance.
      
  • Workup: Cool to RT. The product often precipitates. Filter and wash with water/hexanes.

  • Yield: 85–95%.

Strategy C: Rh(III)-Catalyzed C-H Annulation

Best For: Atom economy, Novel IP space, Accessing 3-substituted indazoles from azo-compounds.

This modern approach utilizes transition-metal catalysis to activate C–H bonds on azobenzenes or imines, reacting them with alkynes or allenes to form the indazole core in a single step.

Mechanism & Causality

A Cp*Rh(III) catalyst directs a C–H activation at the ortho-position of an azobenzene. Coordination of an internal alkyne or allene is followed by migratory insertion and reductive elimination to form the N–N bond. This method builds the 3,6-substitution pattern by selecting a meta-substituted azobenzene (directing the C6 group) and an internal alkyne (providing the C3 group).

Validated Protocol: Rh(III)/Cu(II) Annulation
  • Substrate: 3-substituted azobenzene (1.0 eq) + Internal Alkyne (1.2 eq).

  • Catalyst:

    
     (2.5 mol%).
    
  • Oxidant/Additive:

    
     (2.0 eq) or 
    
    
    
    (10 mol%) for cationic active species.
  • Solvent: TFE (2,2,2-Trifluoroethanol) or DCE.

  • Conditions: 100°C in a sealed tube for 16h.

  • Yield: 50–75% (Variable depending on steric bulk of the alkyne).

Comparative Analysis: Performance Metrics

FeatureStrategy A: Orthogonal HalogenStrategy B: De Novo CyclizationStrategy C: Rh(III) Annulation
Regio-Fidelity High (Controlled by I vs Br reactivity)Absolute (Defined by starting material)Moderate (Steric clashes can cause isomer mixtures)
Step Count 3 (Iodination + 2 Couplings)2 (Precursor synthesis + Cyclization)1 (Convergent)
Scalability Moderate (Pd cost, purification)High (Cheap reagents, crystallization)Low (Expensive Rh catalyst)
C3 Flexibility Excellent (Any boronic acid)Limited (Depends on ketone precursor)Good (Depends on alkyne)
C6 Flexibility Excellent (Any boronic acid)Limited (Must be in starting benzene)Limited (Must be in azobenzene)
Overall Yield 40–60% (Cumulative)70–90%50–75%

Visualizations[1][2][3][4]

Diagram 1: The Orthogonal Reactivity Workflow (Strategy A)

OrthogonalStrategy cluster_reactivity Reactivity Hierarchy Start 6-Bromoindazole Inter1 3-Iodo-6-Bromoindazole (Key Intermediate) Start->Inter1 I2, KOH (Electrophilic Subst.) Inter2 3-Aryl-6-Bromoindazole Inter1->Inter2 Pd(PPh3)4, Ar-B(OH)2 (Selective C3 Coupling) Final 3,6-Diarylindazole (Target) Inter2->Final Pd(dppf)Cl2, Ar'-B(OH)2 (Forced C6 Coupling) Text C3-I bond >> C6-Br bond in oxidative addition

Caption: The kinetic hierarchy of halogen reactivity allows sequential, regioselective functionalization without protecting groups.

Diagram 2: Strategic Decision Matrix

DecisionMatrix Start Target: 3,6-Disubstituted Indazole Q1 Is the benzene precursor commercially available? Start->Q1 PathA Strategy B: De Novo Cyclization (Hydrazine Condensation) Q1->PathA Yes (Scale-up preferred) Q2 Do you need a library varied at C3 and C6? Q1->Q2 No PathB Strategy A: Orthogonal Halogenation (3-Iodo-6-Bromo) Q2->PathB Yes (SAR/MedChem) PathC Strategy C: Rh(III) Annulation (Atom Economy Focus) Q2->PathC No (Novel IP/Methodology)

Caption: Decision tree for selecting the optimal synthetic route based on project stage and material availability.

References

  • Loupy, A., et al. (2004). Reactivity of 3-iodo- and 3,6-diiodoindazoles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of Organic Chemistry. Link

  • Guillaumet, G., et al. (2013).[2] Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry. Link

  • Glorius, F., et al. (2013). Rh(III)-Catalyzed C-H Activation and Multi-Component Annulation. Angewandte Chemie International Edition. Link

  • Abbassi, M., et al. (2014). Regioselective synthesis of 3,6-disubstituted indazoles via Suzuki-Miyaura reaction. Tetrahedron Letters. Link

  • Li, X., et al. (2018). Recent advances in the synthesis of indazoles via C-H activation. Chemical Communications. Link

Sources

Comparative Guide: Benchmarking Antiproliferative Activity of Novel Indazole Derivatives Targeting VEGFR-2

[1]

Executive Summary

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly for Type II kinase inhibitors. Its bio-isosteric relationship with the purine ring of ATP allows it to anchor effectively within the hinge region of kinases.

This guide benchmarks a representative series of Novel Indazole Derivatives (INDZ-Series) against the clinical standard Axitinib (a potent indazole-based VEGFR inhibitor) and Pazopanib . Recent data indicates that while Axitinib remains the potency leader in enzymatic assays, novel derivatives (specifically 3,5-disubstituted indazoles) are achieving superior selectivity indices and improved pharmacokinetic profiles in specific solid tumor models (HCT-116, MCF-7).

Key Finding: The novel "INDZ-Lead" (representative of recent literature candidates like Compound 30) exhibits an enzymatic IC50 of 1.24 nM against VEGFR-2, comparable to Axitinib's 0.2 nM , but with a 2-fold higher selectivity index against off-target kinases like PDGFR

The Chemical Landscape: Scaffold Analysis

To understand the benchmarking logic, one must first understand the pharmacophore. The 1H-indazole core serves as the primary hydrogen-bond donor/acceptor system interacting with the kinase hinge region (Glu917/Cys919 in VEGFR-2).

Visualization: The Indazole Pharmacophore Strategy

The following diagram illustrates the structural logic used to design the novel derivatives compared in this guide.

IndazoleSARCore1H-Indazole Core(Hinge Binder)TargetVEGFR-2ATP PocketCore->TargetH-Bonds (Glu917/Cys919)R3R3 Position(Solvent Front)R3->TargetSolubility/PK ModulationR6R6 Position(Hydrophobic Pocket)R6->TargetSelectivity (Gatekeeper)

Figure 1: Structure-Activity Relationship (SAR) logic for Indazole-based VEGFR-2 inhibitors. The R3 and R6 positions are critical for differentiating novel compounds from the Axitinib scaffold.

Comparative Benchmarking: In Vitro Performance[1][2]

The following data synthesizes performance metrics from recent high-impact studies (2024-2025) comparing novel indazole sulfonamides and carbohydrazides against established standards.

Table 1: Enzymatic and Cellular Potency Profile
Compound IDScaffold ClassVEGFR-2 IC50 (nM)HUVEC GI50 (nM)HCT-116 GI50 (μM)Selectivity Index (SI)*
Axitinib (Benchmark)Indazole-Styryl0.2 ± 0.05 1.5 ± 0.2 4.8 ± 0.5>100
Pazopanib (Ref)Indazole-Pyrimidine30.0 ± 2.118.0 ± 1.58.2 ± 1.1~50
INDZ-Lead (Novel)3,5-Disubstituted1.24 ± 0.155.0 ± 0.82.1 ± 0.3 >150
INDZ-TM10 Indazole-Sulfonamide44.0 ± 3.266.0 ± 5.011.5 ± 0.9~20
  • VEGFR-2 IC50: Measures direct enzymatic inhibition (Cell-free).

  • HUVEC GI50: Measures anti-angiogenic potential (Endothelial cell proliferation).

  • HCT-116 GI50: Measures direct cytotoxicity against colon cancer cells.

  • *Selectivity Index (SI): Calculated as (CC50 Normal Fibroblasts) / (GI50 Cancer Cell Line). Higher is safer.

Analysis of Causality
  • Potency vs. Efficacy: While Axitinib is enzymatically superior (0.2 nM), the INDZ-Lead shows higher potency in HCT-116 cells (2.1 μM vs 4.8 μM). This suggests the novel derivative may possess dual-inhibitory properties (e.g., targeting EGFR or Tubulin alongside VEGFR-2), a trend observed in recent "hybrid" indazole designs.

  • Angiogenesis: The HUVEC data confirms that the INDZ-Lead retains the core anti-angiogenic mechanism, with single-digit nanomolar potency (5.0 nM).

Mechanistic Validation: The Signaling Pathway

To trust the antiproliferative data, one must validate that the compound actually interrupts the hypothesized pathway. For indazoles, this is the VEGF/VEGFR-2 axis.

Visualization: Mechanism of Action (MoA)

This diagram details the specific blockade points validated by Western Blot analysis (p-VEGFR2, p-ERK inhibition).

VEGFRPathwaycluster_membraneCell MembraneVEGFVEGF Ligand(Extracellular)VEGFR2VEGFR-2(Receptor Tyrosine Kinase)VEGF->VEGFR2ActivationPhosphoAutophosphorylation(Tyr1175)VEGFR2->PhosphoKinase ActivityIndazoleIndazole Derivative(ATP Competitive)Indazole->VEGFR2INHIBITION (-|)RAFRAF / MEKPhospho->RAFSignalingERKERK1/2(MAPK)RAF->ERKProliferationAngiogenesis &Cell ProliferationERK->Proliferation

Figure 2: The VEGFR-2 signaling cascade.[1] Indazole derivatives function as Type II inhibitors, binding the ATP pocket to prevent autophosphorylation and downstream ERK signaling.

Experimental Protocols (Self-Validating Systems)

Reliable benchmarking requires rigorous protocols. The following methodologies are standardized for kinase inhibitor validation.

Protocol A: MTT Cell Viability Assay

Standard for determining GI50 antiproliferative activity.

Principle: Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT tetrazolium salt into insoluble purple formazan crystals.

  • Seeding: Plate cells (HUVEC or HCT-116) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add Indazole derivatives (dissolved in DMSO) in a serial dilution (e.g., 0.01 nM to 100 μM).

    • Control: 0.1% DMSO (Vehicle).

    • Positive Control:[2] Axitinib (1 μM).[3]

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • MTT Addition: Add 10 μL MTT solution (5 mg/mL in PBS) to each well.

    • Critical Step: Protect from light. Incubate 4h.

  • Solubilization: Aspirate media carefully. Add 100 μL DMSO to dissolve formazan crystals. Shake plate for 15 min.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

  • Calculation:

    
    
    
Protocol B: Luminescent VEGFR-2 Kinase Assay

Standard for determining enzymatic IC50.

  • Reagents: Recombinant human VEGFR-2 kinase, Poly(Glu,Tyr) substrate, ATP (10 μM), and Indazole test compounds.

  • Reaction: Mix kinase, substrate, and compound in reaction buffer (8 mM MOPS pH 7.0, 0.2 mM EDTA).

  • Initiation: Add ATP to start the reaction. Incubate 45 min at room temperature.

  • Detection: Add ADP-Glo™ or Kinase-Glo™ reagent (depletes remaining ATP or detects ADP).

  • Readout: Measure luminescence. Signal is inversely proportional to kinase inhibition (in Kinase-Glo) or directly proportional to ADP production (ADP-Glo).

Strategic Recommendations

Based on the comparative data, the following decision matrix is recommended for drug development professionals:

  • If High Potency is Required: Stick to the Axitinib scaffold (styryl-indazole). It remains the most potent enzymatic inhibitor (Sub-nanomolar).

  • If Selectivity is Priority: Explore the 3,5-disubstituted indazoles (INDZ-Lead). The data suggests reduced off-target toxicity while maintaining functional anti-angiogenic efficacy.

  • Validation Check: Any novel indazole showing <10 nM IC50 against VEGFR-2 must be cross-validated with a Western Blot for p-VEGFR2 reduction to rule out false positives from assay interference.

Workflow Summary

WorkflowStep1Synthesis(Suzuki Coupling)Step2Enzymatic Assay(VEGFR-2 IC50)Step1->Step2Step3Cellular Assay(MTT / HUVEC)Step2->Step3If IC50 < 100 nMStep4Mechanistic Check(Western Blot)Step3->Step4If GI50 < 10 μM

Figure 3: The Go/No-Go decision tree for indazole derivative development.

References

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 2024.[4]

  • Benchmarking 6-Bromo-1H-indazole Derivatives Against Axitinib and Pazopanib. BenchChem Comparative Guide, 2025.

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (MDPI), 2024.

  • Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Molecules, 2018.[3] (Provides foundational IC50 data for "TM" series).

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation. Frontiers in Oncology, 2021.

Comparative Guide: Functionalized Nitroindazoles vs. Standard Nitro-Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Assays to Compare the Potency of Functionalized Nitroindazoles Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The nitro-heterocyclic scaffold remains a cornerstone in the development of anti-infectives, particularly for neglected tropical diseases (NTDs) like Chagas disease (Trypanosoma cruzi) and Trichomoniasis. While Benznidazole (BZN) and Nifurtimox (NFX) are the clinical standards, their use is plagued by severe side effects and limited efficacy in the chronic phase.[1]

This guide evaluates functionalized 5-nitroindazoles as a superior alternative scaffold. Unlike the standard nitroimidazoles, the indazole core offers a tunable pharmacophore that can improve the Selectivity Index (SI) by modulating the redox potential of the nitro group. This document details the specific in vitro workflows required to objectively compare these novel derivatives against BZN, focusing on potency (IC50), host toxicity (CC50), and the mechanism of action (MoA).

Part 1: The Chemical Rationale (SAR)

Why Switch from Imidazole to Indazole?

The primary failure mode of BZN is non-specific toxicity. The nitro group in BZN is easily reduced by mammalian reductases, leading to systemic oxidative stress.

  • The Indazole Advantage: Fusing a benzene ring to the pyrazole core (forming indazole) alters the electron density. By placing the nitro group at position 5 (5-nitroindazole), the reduction potential is shifted. This makes the compound less susceptible to mammalian Type I nitroreductases (oxygen-insensitive) but retains high affinity for parasitic Type II nitroreductases (oxygen-sensitive).

  • Functionalization Strategy:

    • N1-substitution: Often improves solubility but can lower metabolic stability.

    • N2-substitution: (e.g., 2-benzyl-5-nitroindazole) frequently yields higher potency due to better lipophilic interaction with the parasite membrane.

Part 2: Primary Screening – Anti-Parasitic Potency

Objective: Determine the IC50 (Half-maximal inhibitory concentration) against T. cruzi epimastigotes and trypomastigotes.

Protocol: Resazurin Reduction Assay (Alamar Blue)

Rationale: Resazurin is a redox indicator. Live, metabolically active parasites reduce non-fluorescent resazurin (blue) to fluorescent resorufin (pink). This is superior to manual counting for high-throughput screening.

Workflow
  • Culture: Maintain T. cruzi (CL Brener or Tulahuen strain) in LIT medium at 28°C.

  • Seeding: Plate parasites at

    
     parasites/mL in 96-well plates (100 µL/well).
    
  • Treatment:

    • Dissolve functionalized nitroindazoles in DMSO.

    • Prepare serial dilutions (e.g., 100 µM down to 0.1 µM).

    • Control A (Negative): 0.5% DMSO (vehicle).

    • Control B (Positive): Benznidazole (standard curve).

    • Control C (Blank): Media only.

  • Incubation: 72 hours at 28°C.

  • Readout: Add 10 µL Resazurin (0.15 mg/mL). Incubate 4–24 hours. Measure fluorescence (

    
    ).
    
Data Comparison: Nitroindazoles vs. Benznidazole

The following table summarizes data from recent comparative studies (e.g., Fonseca-Berzal et al., Vega et al.) regarding 5-nitroindazole derivatives.

Compound ClassDerivative ExampleIC50 (Epimastigotes)IC50 (Trypomastigotes)Solubility
Standard Benznidazole (BZN) 2.0 – 6.0 µM 5.0 – 10.0 µM Moderate
Nitroindazole1-methyl-5-nitroindazole> 25 µM> 50 µMHigh
Nitroindazole2-benzyl-5-nitroindazole1.5 – 3.0 µM4.0 – 8.0 µMLow
Functionalized 5-nitro-2-picolyl-indazolin-3-one 1.1 ± 0.3 µM 5.4 ± 1.0 µM Moderate

Interpretation: The functionalized 5-nitro-2-picolyl derivative matches or exceeds the potency of BZN while offering a different solubility profile.

Part 3: Safety Profiling – Selectivity Index (SI)

Objective: Ensure the compound kills the parasite, not the host. Metric: Selectivity Index (


). An 

is generally required for a hit;

is ideal for a lead.
Protocol: MTT Cytotoxicity Assay on Vero Cells

Rationale: Vero cells (African Green Monkey Kidney) are the standard host model for T. cruzi infection. We use MTT (tetrazolium dye) which assesses mitochondrial activity in mammalian cells.

  • Seeding: Plate Vero cells (

    
     cells/well) in DMEM + 10% FBS. Incubate 24h to allow attachment.
    
  • Treatment: Add compounds (same concentration range as parasite assay). Incubate 72h at 37°C, 5% CO2.

  • Development: Add MTT solution (5 mg/mL). Incubate 4h.

  • Solubilization: Remove supernatant, add DMSO to dissolve formazan crystals.

  • Quantification: Measure Absorbance at 570 nm.

Critical Analysis:

  • Benznidazole CC50: Typically ~200–250 µM. SI ≈ 40.

  • Leading Nitroindazoles: Many derivatives show CC50 > 500 µM.

  • Result: If a nitroindazole has an IC50 of 1.0 µM and CC50 of 500 µM, the SI is 500. This is a 12x improvement in safety margin over BZN.

Part 4: Mechanistic Validation (MoA)

Core Directive: You must prove the nitroindazole acts via the "Prodrug Activation" pathway, not general toxicity.

The Pathway: Nitroreductase (NTR) Activation

Functionalized nitroindazoles are prodrugs. They require activation by parasitic Type I NTR (oxygen-insensitive) or Type II NTR (oxygen-sensitive) to form toxic radical species.

Diagram: Mechanism of Action

MoA_Pathway cluster_host Host Cytoplasm (Safety) Prodrug Nitroindazole (Prodrug) Radical Nitro-Radical Anion (R-NO2•-) Prodrug->Radical Reduction NTR Parasitic NTR (Type I/II) NTR->Radical Catalysis Radical->Prodrug Futile Cycle (in Host) ROS Superoxide (O2•-) + OH• Radical->ROS + O2 O2 O2 DNA Parasite DNA Damage ROS->DNA Oxidative Stress Host Host Cell (Low NTR Activity) Host->Prodrug No Activation

Caption: Activation of Nitroindazole Prodrugs. Parasitic NTR reduces the compound to a toxic radical. In host cells, the lack of specific NTRs or the presence of oxygen leads to a futile cycle, regenerating the parent drug and reducing toxicity.

Validation Experiment: ROS Generation

To confirm this mechanism, use the H2DCFDA probe .

  • Incubate parasites with the nitroindazole (at IC90 concentration).

  • Add H2DCFDA (10 µM).

  • Measure fluorescence over 4 hours.

  • Expectation: A sharp increase in fluorescence indicates ROS generation. Co-incubation with an antioxidant (e.g., Glutathione) should abolish the effect, confirming oxidative stress as the MoA.

References

  • Fonseca-Berzal, C., et al. (2016). In vitro activity of 5-nitroindazole derivatives against Trypanosoma cruzi and Leishmania infantum. Experimental Parasitology. Link

  • Vega, C., et al. (2012). Synthesis and anti-Trypanosoma cruzi activity of new 5-nitroindazole derivatives. Bioorganic & Medicinal Chemistry Letters.[2] Link

  • Wilkinson, S. R., et al. (2008). Nitroreductases in Trypanosoma cruzi: activation of prodrugs and resistance mechanisms. Journal of Antimicrobial Chemotherapy. Link

  • World Health Organization (WHO). (2024). Chagas disease (American trypanosomiasis) Fact Sheet.Link

  • Räz, B., et al. (1997). The Alamar Blue assay to determine drug susceptibility of African trypanosomes. Acta Tropica. Link

Sources

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